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  • Product: 1-Bromopentane-1,1-D2
  • CAS: 77734-75-9

Core Science & Biosynthesis

Foundational

physical properties and safety data sheet for 1-bromopentane-1,1-d2

An In-depth Technical Guide to the Physical Properties and Safe Handling of 1-Bromopentane-1,1-d2 Authored by: A Senior Application Scientist Introduction Deuterated compounds, where hydrogen atoms are replaced by their...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties and Safe Handling of 1-Bromopentane-1,1-d2

Authored by: A Senior Application Scientist

Introduction

Deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, are indispensable tools in modern pharmaceutical research. The strategic incorporation of deuterium can significantly alter the metabolic fate of a drug molecule, often leading to an improved pharmacokinetic profile by slowing down metabolism, a phenomenon known as the kinetic isotope effect.[1] 1-Bromopentane-1,1-d2 (CAS No. 77734-75-9) is a deuterated alkyl halide used in organic synthesis, serving as a building block for introducing a deuterated pentyl group into a target molecule.[2] Its structural similarity to the non-deuterated analogue, 1-bromopentane, means that its general chemical reactivity and hazards are comparable.[3][4] However, its value lies in the isotopic purity, which necessitates specific handling and storage protocols to prevent isotopic exchange and degradation.[1]

This guide provides a comprehensive overview of the physical properties of 1-bromopentane-1,1-d2, alongside a detailed exploration of its safety data and recommended handling procedures for research and development settings.

Physical and Chemical Properties

The primary physical difference between 1-bromopentane-1,1-d2 and its non-deuterated counterpart is its molecular weight, which is slightly higher due to the presence of two deuterium atoms. This subtle change can lead to minor variations in other physical properties such as density. For most practical purposes in a laboratory setting, the boiling point, melting point, and refractive index are considered to be very similar to the non-deuterated form.[5]

Property1-Bromopentane-1,1-d21-Bromopentane
CAS Number 77734-75-9[2]110-53-2[6][7]
Molecular Formula C₅D₂H₉Br[2]C₅H₁₁Br[6][7]
Molecular Weight 153.06 g/mol [2]151.05 g/mol [6]
Appearance Colorless to light yellow liquidClear colorless to light yellow liquid[6]
Boiling Point ~130 °C[5]130 °C[8][9]
Melting Point ~-95 °C[5]-95 °C[8][9]
Density ~1.306 g/mL at 25 °C[5]1.218 g/mL at 25 °C[8][9]
Refractive Index Not available1.4430 - 1.4460 (at 20 °C)[6]

Safety Data Sheet (SDS) Analysis

Hazard Identification

1-Bromopentane is classified as a flammable liquid that can cause skin and serious eye irritation.[3][4][8][10] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[4][10]

GHS Hazard Pictograms:

  • GHS02: Flammable [11]

  • GHS07: Exclamation mark (Irritant) [11]

  • GHS09: Environmental hazard [11]

Hazard Statements:

  • H226: Flammable liquid and vapor.[8][11]

  • H315: Causes skin irritation.[8][11]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[11]

  • H411: Toxic to aquatic life with long lasting effects.[8][11]

Handling and Storage

Personal Protective Equipment (PPE):

The use of appropriate PPE is mandatory to minimize exposure.

  • Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards are required at all times.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. It is crucial to consult the glove manufacturer's compatibility data.[1][12]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes must be worn.[8][13]

Storage:

Proper storage is critical not only for safety but also for maintaining the isotopic integrity of the compound.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[3][10][14]

  • Protection from Light and Moisture: To prevent degradation and isotopic exchange, store in amber, tightly sealed containers.[1] For long-term storage or for highly sensitive applications, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][15]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and consult a physician.[3][13][16]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15-20 minutes.[3][13][16] If skin irritation occurs, seek medical attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][13][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3][13][16]

Experimental Protocols

Safe Handling in a Laboratory Setting

The following protocol outlines the steps for safely handling 1-bromopentane-1,1-d2 in a research laboratory. The causality behind these steps is to mitigate risks of fire, chemical exposure, and loss of isotopic purity.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound should be performed within the fume hood.[12]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an appropriate fire extinguisher (dry chemical, foam, or carbon dioxide) and a spill kit readily accessible.[3]

  • Dispensing and Transfer:

    • To prevent contamination from atmospheric moisture and to preserve isotopic purity, it is best to handle the compound under an inert atmosphere.[1][15]

    • Use a dry, nitrogen- or argon-flushed syringe or cannula for transferring the liquid. This minimizes exposure to air and moisture.[15]

    • Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[8][14]

  • Reaction Quenching and Work-up:

    • Be cautious when quenching reactions involving alkyl halides, as they can be reactive.

    • Perform all extractions and solvent removal steps in the fume hood.

  • Waste Disposal:

    • All waste containing 1-bromopentane-1,1-d2, including contaminated consumables, must be disposed of as hazardous chemical waste.[1]

    • Collect halogenated organic waste in a designated, clearly labeled, and sealed container.[1] Do not pour down the drain.[1]

Safe Handling Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling of 1-bromopentane-1,1-d2, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_spill_response Spill Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don PPE prep_fume_hood->prep_ppe prep_spill_kit Locate Spill Kit & Extinguisher prep_ppe->prep_spill_kit handle_inert Inert Atmosphere Transfer prep_spill_kit->handle_inert Proceed to Handling handle_ground Ground Equipment handle_inert->handle_ground handle_reaction Perform Reaction in Hood handle_ground->handle_reaction cleanup_quench Safe Quenching handle_reaction->cleanup_quench Proceed to Cleanup spill Spill Occurs? handle_reaction->spill cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon spill->cleanup_waste No spill_evacuate Evacuate Area spill->spill_evacuate Yes spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect Waste spill_absorb->spill_collect spill_collect->cleanup_waste

Caption: A decision-making workflow for handling 1-bromopentane-1,1-d2.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds | Benchchem. 1

  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability - Benchchem. Link

  • Breaking Down Alkyl Halides: Key Reactions and Uses. 12

  • Aluminum Alkyl Halides Safety SOP | PDF | Personal Protective Equipment - Scribd. Link

  • Aluminum alkyl halides CAS No. Various - Studylib. Link

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. Link

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Link

  • SAFETY DATA SHEET - MilliporeSigma. Link

  • 1-Bromopentane - Material Safety Data Sheet (MSDS). Link

  • Common Deuterated Solvents and Their Characteristics - Isotope Science / Alfa Chemistry. Link

  • 1-Bromopentane, 98% - ThermoFisher. Link

  • 1-Bromopentane - ChemicalBook. Link

  • Alkyl Halides Group - information sheet - Canada.ca. Link

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Link

  • SAFETY DATA SHEET - 1-Bromopentane - ChemicalBook. Link

  • 1-Bromopentane | 110-53-2 - TCI AMERICA. Link

  • Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Link

  • 1-Bromopentane-d11 98 atom % D, 99% (CP) | Sigma-Aldrich. Link

  • 1-Bromopentane | C5H11Br | CID 8057 - PubChem - NIH. Link

  • 1-Bromopentane - Wikipedia. Link

  • Chemical Properties of Pentane, 1-bromo- (CAS 110-53-2) - Cheméo. Link

  • SPECIFICATION - 1-Bromopentane - Chemical Bull. Link

  • 1-Bromopentane-1,1-d2 | CAS 77734-75-9 | LGC Standards. Link

  • 1-Bromopentane-1-d1 | C5H11Br | CID 87196136 - PubChem. Link

  • (1R,2S)-1-bromopentane-1,2-diol | C5H11BrO2 - PubChem. Link

  • RefractiveIndex.INFO - Refractive index database. Link

  • 1-BROMOPENTANE - precisionFDA. Link

  • D2 - Technical Data - SB Specialty Metals. Link

  • D2 Steel Properties. Link

  • Functional Alloys | Superalloy | Products | DAIDO STEEL. Link

  • D2 Tool Steel Guide: Composition, Properties & Applications - Rapid-Protos. Link

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Mechanisms of 1-Bromopentane-1,1-d2: A Stable Isotope Labeling Approach

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals Document Type: Technical Whitepaper Executive Summary In the field of structural elucidation and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals Document Type: Technical Whitepaper

Executive Summary

In the field of structural elucidation and drug metabolism, electron ionization mass spectrometry (EI-MS) remains a foundational analytical tool. However, interpreting the complex fragmentation cascades of aliphatic chains often requires moving beyond predictive heuristics. Stable isotope labeling (SIL)—specifically site-directed deuterium substitution—acts as a definitive mechanistic tracer.

This whitepaper provides an in-depth analysis of the fragmentation pattern of 1-bromopentane-1,1-d2 . By comparing its mass spectrum against its unlabeled counterpart, we can definitively map alpha-cleavages, heterolytic bond scissions, and cyclic elimination pathways. This guide outlines the core mechanistic principles, presents comparative diagnostic data, and establishes a self-validating experimental protocol for isotopic MS analysis.

Mechanistic Grounding: The Role of Deuterium in MS Elucidation

When analyzing alkyl halides via 70 eV EI-MS, the initial ionization event typically removes a non-bonding electron from the halogen atom, yielding a radical cation [M]+∙ . The subsequent fragmentation is driven by the necessity to stabilize this charge.

While the fragmentation of unlabeled 1-bromopentane provides characteristic peaks, it leaves ambiguities regarding which specific carbon atoms are involved in neutral losses (e.g., does the loss of HBr involve the alpha, beta, or gamma hydrogens?). By utilizing 1-bromopentane-1,1-d2 (where the two hydrogens on the C1 carbon are replaced by deuterium), we introduce a +2 Da mass shift exclusively at the alpha position. Tracking this +2 Da shift through the fragmentation cascade allows us to definitively map the origin of each fragment, distinguishing between direct bond cleavages and complex rearrangement processes [2].

Core Fragmentation Pathways of 1-Bromopentane-1,1-d2

Molecular Ion and Isotopic Signatures

Bromine possesses two naturally occurring stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. According to standard reference data from the NIST Mass Spectrometry Data Center [1], the EI mass spectrum of unlabeled 1-bromopentane exhibits a distinct molecular ion isotopic doublet at m/z 150 and 152. In 1-bromopentane-1,1-d2, the incorporation of two deuterium atoms shifts this entire envelope by +2 Da, resulting in a molecular ion doublet at m/z 152 and 154 . While advanced techniques like Cold EI can further preserve the molecular ion [3], standard 70 eV EI provides sufficient abundance to observe this critical starting point.

Alpha-Cleavage (Inductive Cleavage)

Alpha-cleavage is driven by the radical site on the bromine atom, leading to the homolytic scission of the C1-C2 bond and the expulsion of a butyl radical ( C4​H9∙​ , 57 Da).

  • Unlabeled: Yields the resonance-stabilized bromonium ion [CH2​=Br]+ at m/z 93 / 95.

  • Labeled: Yields [CD2​=Br]+ at m/z 95 / 97 .

  • Causality: The +2 Da shift proves unequivocally that the C1 carbon is retained in this fragment.

Heterolytic Cleavage (Loss of Bromine Radical)

The direct heterolytic cleavage of the C-Br bond results in the loss of a bromine radical ( Br∙ ), leaving behind a primary carbocation.

  • Unlabeled: Yields the pentyl cation [C5​H11​]+ at m/z 71.

  • Labeled: Yields the pentyl-1,1-d2 cation [C5​H9​D2​]+ at m/z 73 .

  • Causality: This confirms that the entire alkyl chain, including the deuterated C1 position, remains intact during the initial halogen loss.

Hydrogen Bromide (HBr) Elimination

Alkyl bromides frequently undergo the neutral loss of HBr. A common misconception is that this occurs via a 1,2-elimination (involving the alpha and beta carbons). However, EI-MS mechanisms strongly favor 1,3- or 1,4-eliminations via 5- or 6-membered cyclic transition states.

  • Unlabeled: Loss of HBr (80 / 82 Da) yields an alkene radical cation at m/z 70.

  • Labeled: If the elimination involved the C1 position, we would observe the loss of DBr (81 / 83 Da). Instead, the labeled compound loses HBr (80 / 82 Da), yielding a fragment at m/z 72 ( [C5​H8​D2​]+∙ ).

  • Causality: The retention of the +2 Da mass in the fragment definitively proves that the alpha-hydrogens (C1) are not involved in the HBr elimination pathway.

Comparative Data Synthesis

To facilitate rapid spectral interpretation, the quantitative diagnostic shifts between the unlabeled and labeled species are summarized below.

Fragmentation PathwayUnlabeled 1-Bromopentane (m/z)1,1-d2 Labeled (m/z)Diagnostic ShiftMechanistic Insight Derived
Molecular Ion [M]+∙ 150 / 152152 / 154+2 DaConfirms 100% incorporation of two deuterium atoms.
Alpha Cleavage 93 / 9595 / 97+2 DaProves C1 is exclusively retained in the bromonium ion.
Heterolytic Cleavage 7173+2 DaProves C1 is retained in the initial pentyl cation.
HBr Elimination 7072+2 DaConfirms alpha-hydrogens are excluded from the cyclic transition state of HBr loss.
Alkyl Scission (Propyl) 4343 / 45 (Mixed)VariableIndicates hydrogen/deuterium scrambling and rearrangement prior to deep chain scission.

Diagnostic Workflow & Pathway Visualization

The following diagram maps the logical flow of the fragmentation cascade, highlighting the exact mass transitions of the labeled compound.

Fragmentation_Mechanisms M Molecular Ion [M]+• m/z 152 / 154 [CH3(CH2)3CD2Br]+• Alpha Alpha Cleavage (C1-C2 Scission) m/z 95 / 97 [CD2=Br]+ M->Alpha - C4H9• (57 Da) Hetero Heterolytic Cleavage (Loss of Br•) m/z 73 [C5H9D2]+ M->Hetero - Br• (79/81 Da) Elim 1,3 / 1,4-Elimination (Loss of HBr) m/z 72 [C5H8D2]+• M->Elim - HBr (80/82 Da) Alkyl Alkyl Rearrangement m/z 43 / 45 Propyl Cations Hetero->Alkyl - C2H4 (28 Da)

EI-MS fragmentation pathways of 1-bromopentane-1,1-d2 highlighting diagnostic cleavages.

Self-Validating Experimental Protocol

To ensure high-fidelity data when conducting isotopic fragmentation analysis, the experimental design must be self-validating. The following step-by-step GC-MS methodology ensures that observed mass shifts are chemically genuine and not artifacts of instrument tuning.

Step 1: System Suitability and Mass Calibration (SST)
  • Action: Tune the GC-MS using Perfluorotributylamine (PFTBA) to standard criteria.

  • Causality: This ensures mass axis accuracy across the low-mass range (m/z 50–200) and standardizes relative abundances. Without strict calibration, the isotopic ratio calculations (e.g., 79Br/81Br ) will be artificially skewed by quadrupole mass discrimination.

Step 2: Baseline Establishment (Unlabeled Standard)
  • Action: Inject 1 µL of unlabeled 1-bromopentane (10 ppm in hexane) using a split ratio of 50:1. Use a mild temperature ramp (e.g., 40°C hold for 1 min, ramp 10°C/min to 150°C).

  • Causality: This validates the chromatographic retention time and provides the reference spectra. Running the unlabeled standard first definitively rules out background matrix interferences or column bleed (e.g., siloxanes at m/z 73) that could falsely mimic labeled fragments.

Step 3: Isotopic Tracer Acquisition
  • Action: Inject 1 µL of 1-bromopentane-1,1-d2 under the exact same GC-MS conditions.

  • Causality: Maintaining identical ionization cross-sections and thermal degradation profiles in the inlet ensures that any variations in the fragmentation pattern are strictly due to the deuterium label, isolating the chemical variable from instrumental variance.

Step 4: Data Deconvolution and Spectral Averaging
  • Action: Extract ion chromatograms (EIC) for the target masses (m/z 70-73, 93-97, 150-154). Average the mass spectra across the Full Width at Half Maximum (FWHM) of the chromatographic peak.

  • Causality: Because molecules elute across a concentration gradient, instantaneous spectra taken at the peak tail or front can suffer from spectral skewing. Averaging across the FWHM ensures the resulting spectrum accurately reflects the true molecular composition and isotopic ratios.

Conclusion

The use of 1-bromopentane-1,1-d2 serves as an elegant model for understanding EI-MS fragmentation. By strategically placing deuterium at the alpha carbon, we transform theoretical fragmentation rules into observable, empirical data. The +2 Da shift in the alpha-cleavage and heterolytic cleavage products confirms the retention of the C1 carbon, while the lack of a deuterium shift in the neutral loss of HBr definitively proves the cyclic nature of hydrogen halide elimination in alkyl bromides. Applying these self-validating methodologies ensures robust, publication-quality structural elucidation in complex analytical workflows.

References

  • NIST Mass Spectrometry Data Center, "Pentane, 1-bromo-", NIST Chemistry WebBook. URL:[Link]

  • "Mass Spectrometry: elucidation of mass spectrometric fragmentation mechanisms", Thieme Connect. URL:[Link]

  • Amirav, A. et al., "Doubly Charged Molecular Ions in GC–MS with Cold EI", Journal of the American Society for Mass Spectrometry. URL:[Link]

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy Absorption Bands of 1-bromopentane-1,1-d2

Abstract This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of 1-bromopentane-1,1-d2. It is intended for researchers, scientists, and professionals in drug development and oth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of 1-bromopentane-1,1-d2. It is intended for researchers, scientists, and professionals in drug development and other fields where isotopic labeling is employed for mechanistic studies, quantitative analysis, or as internal standards. This document delves into the theoretical underpinnings of the observed spectral shifts upon deuteration, offers a detailed interpretation of the key absorption bands, and provides a robust experimental protocol for acquiring high-fidelity IR spectra of liquid samples. By juxtaposing the spectrum of the deuterated species with its non-deuterated counterpart, this guide elucidates the diagnostic power of IR spectroscopy in characterizing isotopically labeled compounds.

Introduction: The Significance of Isotopic Labeling in Vibrational Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. The absorption of infrared radiation occurs at specific frequencies corresponding to the energy required to excite a molecule from a lower to a higher vibrational state. These frequencies are highly dependent on the masses of the atoms involved in the bond and the force constant of that bond.

Isotopic substitution, particularly the replacement of hydrogen with its heavier isotope deuterium, serves as a subtle yet profound molecular modification. This mass change does not significantly alter the electronic structure or chemical properties of the molecule; however, it has a marked effect on its vibrational frequencies. According to the simple harmonic oscillator model, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the two-atom system:

ν ∝ √(k/μ)

The doubling of the mass of hydrogen to deuterium leads to a predictable decrease in the vibrational frequency of the C-D bond compared to the C-H bond. This phenomenon provides a powerful tool for:

  • Spectral Assignment: Unambiguously assigning vibrational modes by observing the shift upon deuteration.

  • Mechanistic Elucidation: Tracking the fate of specific hydrogen atoms in chemical reactions.

  • Quantitative Analysis: Using the unique C-D absorption bands, which often appear in a relatively uncongested region of the spectrum, for quantification.

This guide focuses on 1-bromopentane-1,1-d2, a deuterated alkyl halide, to illustrate these principles and provide a practical reference for its spectral characterization.

Comparative Spectral Analysis: 1-bromopentane vs. 1-bromopentane-1,1-d2

The most significant and readily identifiable differences in the IR spectra of 1-bromopentane and its 1,1-d2 isotopologue arise from the vibrations of the C1 carbon. The replacement of two hydrogen atoms with deuterium atoms at this position leads to the disappearance of characteristic C-H absorption bands and the appearance of new C-D absorption bands at lower wavenumbers.

The C-H vs. C-D Stretching Region (ν)

In the spectrum of 1-bromopentane, the C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region. Specifically, the methylene (-CH₂-) groups exhibit both symmetric and asymmetric stretching modes. For 1-bromopentane-1,1-d2, the C-H stretching vibrations associated with the C1 position are absent. In their place, new absorptions corresponding to the C-D stretching vibrations of the -CD₂- group emerge.

The position of the C-D stretching frequency can be approximated from the corresponding C-H stretching frequency. The ratio of the frequencies is roughly proportional to the square root of the ratio of the reduced masses:

ν_CD / ν_CH ≈ √(μ_CH / μ_CD) ≈ 1 / √2 ≈ 0.707

Given a typical C-H stretching frequency of ~2925 cm⁻¹, the C-D stretching frequency is predicted to be in the region of 2068 cm⁻¹ . Experimentally, C-D stretching absorptions are typically observed in the 2100-2300 cm⁻¹ range. This region is often referred to as the "silent" region in the spectra of non-deuterated organic molecules, making the C-D stretch a highly diagnostic peak with minimal interference.

The Bending/Scissoring Region (δ)

The methylene (-CH₂-) scissoring (or bending) vibration in alkanes typically appears around 1450-1470 cm⁻¹ [1]. For 1-bromopentane-1,1-d2, the scissoring vibration of the -CD₂- group will be shifted to a lower frequency due to the increased mass of deuterium. Applying the same reduced mass approximation, we can predict the approximate position of the -CD₂- scissoring mode:

δ_CD₂ ≈ 0.707 * δ_CH₂ ≈ 0.707 * 1460 cm⁻¹ ≈ 1032 cm⁻¹

Therefore, a new absorption band is expected to appear in the vicinity of 1000-1050 cm⁻¹ in the spectrum of 1-bromopentane-1,1-d2, corresponding to the scissoring vibration of the deuterated methylene group.

The C-Br Stretching Region

The C-Br stretching vibration in alkyl bromides is typically observed in the fingerprint region, between 515-690 cm⁻¹ [2]. The deuteration at the C1 position can have a minor electronic effect on the C-Br bond, but a significant change in this absorption is not expected. The primary value of this region is in confirming the presence of the bromo-alkane functionality.

Summary of Key Diagnostic Absorption Bands

The following table summarizes the key expected IR absorption bands for 1-bromopentane and 1-bromopentane-1,1-d2, highlighting the diagnostic shifts upon deuteration.

Vibrational Mode1-bromopentane (Expected Wavenumber, cm⁻¹)1-bromopentane-1,1-d2 (Expected Wavenumber, cm⁻¹)Rationale for Shift
C-H Stretch (alkyl)2850 - 29602850 - 2960Unchanged for C2-C5
C-H Stretch (at C1)~2930AbsentReplacement of H with D
C-D Stretch (at C1) Absent ~2100 - 2200 Diagnostic peak due to heavier isotope
CH₂ Scissoring (alkyl)~1465~1465Unchanged for C2-C4
CH₂ Scissoring (at C1)~1465AbsentReplacement of H with D
CD₂ Scissoring (at C1) Absent ~1030 Diagnostic peak due to heavier isotope
C-Br Stretch600 - 650600 - 650Minimal change expected

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the identification and confirmation of 1-bromopentane-1,1-d2 using IR spectroscopy.

G start Acquire IR Spectrum of Unknown Sample check_ch Analyze C-H Stretching Region (2800-3000 cm⁻¹) start->check_ch check_cd Analyze C-D Stretching Region (2100-2300 cm⁻¹) check_ch->check_cd is_cd_present Strong Absorption Present? check_cd->is_cd_present check_ch2_bend Analyze CH₂ Bending Region (~1465 cm⁻¹) is_cd_present->check_ch2_bend Yes reject Not 1-bromopentane-1,1-d2 is_cd_present->reject No check_cd2_bend Analyze CD₂ Bending Region (~1030 cm⁻¹) check_ch2_bend->check_cd2_bend is_cd2_bend_present New Absorption Present? check_cd2_bend->is_cd2_bend_present check_cbr Analyze C-Br Stretching Region (515-690 cm⁻¹) is_cd2_bend_present->check_cbr Yes is_cd2_bend_present->reject No is_cbr_present Absorption Present? check_cbr->is_cbr_present is_cbr_present->reject No compare Compare with 1-bromopentane spectrum is_cbr_present->compare Yes confirm Confirmed: 1-bromopentane-1,1-d2 compare->confirm

Caption: Logical workflow for the IR spectral analysis of 1-bromopentane-1,1-d2.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of a Liquid Sample

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as 1-bromopentane-1,1-d2 using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of 1-bromopentane-1,1-d2

  • Isopropanol or another suitable volatile solvent for cleaning

  • Lint-free laboratory wipes

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with isopropanol. Allow the solvent to fully evaporate.

    • Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Place a small drop of 1-bromopentane-1,1-d2 onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

    • If using a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal. Apply consistent pressure for reproducible results.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction).

    • Identify and label the key absorption bands as outlined in Section 2 of this guide.

    • Compare the obtained spectrum with a reference spectrum of non-deuterated 1-bromopentane to confirm the expected spectral shifts. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an excellent source for reference spectra[3].

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened lint-free wipe to remove all traces of the sample. This prevents cross-contamination of subsequent measurements.

Diagram of the Experimental Workflow

G start Start: Prepare FTIR with ATR clean_crystal Clean ATR Crystal start->clean_crystal background Collect Background Spectrum clean_crystal->background apply_sample Apply Liquid Sample (1-bromopentane-1,1-d2) background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data compare_spectra Compare with Reference Spectrum (1-bromopentane) process_data->compare_spectra clean_up Clean ATR Crystal Post-Analysis compare_spectra->clean_up end End clean_up->end

Sources

Exploratory

Precision Synthesis of 1-Bromopentane-1,1-d2: A Methodological Guide for Deuterium Labeling

Introduction: The Strategic Value of Deuteration Deuterium incorporation has transitioned from a niche mechanistic probe to a cornerstone of modern drug discovery[1]. The kinetic isotope effect (KIE) imparted by replacin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Deuteration

Deuterium incorporation has transitioned from a niche mechanistic probe to a cornerstone of modern drug discovery[1]. The kinetic isotope effect (KIE) imparted by replacing protium with deuterium at metabolically labile sites can significantly enhance a drug's pharmacokinetic profile, extending half-life and reducing toxic metabolite formation[2][3]. For aliphatic chains, the terminal and sub-terminal positions are frequent sites of cytochrome P450-mediated oxidation. Synthesizing precisely labeled building blocks, such as 1-bromopentane-1,1-d2, is critical for assembling deuterated active pharmaceutical ingredients (APIs) with high isotopic fidelity.

Retrosynthetic Analysis & Route Causality

Direct H/D exchange on aliphatic carbon chains is thermodynamically unfavorable and lacks regiocontrol. Therefore, a de novo functional group transformation approach is required. Starting from 1-pentanol, the introduction of two deuterium atoms at the C1 position necessitates the complete removal of the existing C1 protons followed by a reductive deuteration.

The Logical Flow:

  • Oxidation: 1-pentanol is oxidized to pentanoic acid to strip the C1 protium atoms.

  • Esterification: Conversion to ethyl pentanoate. Causality: While Lithium Aluminum Deuteride (LiAlD4) can reduce carboxylic acids directly, the acidic proton consumes one equivalent of the expensive deuteride reagent (generating HD gas). Esterification preserves isotopic economy and ensures smooth reduction to the alcohol-d2[4].

  • Isotopic Reduction: LiAlD4 reduction of the ester delivers the heavily labeled 1-pentanol-1,1-d2.

  • Halogenation: Conversion of the deuterated alcohol to the bromide. Causality: The Appel reaction (CBr4/PPh3) is selected over strongly acidic reagents like PBr3 or HBr. The Appel reaction operates under strictly neutral conditions, preventing any acid-catalyzed hydride shifts or carbocation rearrangements that could compromise the isotopic purity at the C1 position[5].

SyntheticRoute A 1-Pentanol (Starting Material) B Pentanoic Acid (Oxidation) A->B Jones Reagent (CrO3, H2SO4) C Ethyl Pentanoate (Esterification) B->C EtOH, H+ Reflux D 1-Pentanol-1,1-d2 (Isotopic Reduction) C->D LiAlD4, THF 0°C to RT E 1-Bromopentane-1,1-d2 (Appel Bromination) D->E CBr4, PPh3 CH2Cl2, 0°C

Synthetic workflow for 1-bromopentane-1,1-d2 from 1-pentanol.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Oxidation and Esterification (Synthesis of Ethyl Pentanoate)

Objective: Generate a reducible carbonyl species devoid of acidic protons to maximize deuteride efficiency.

Step-by-Step Methodology:

  • Jones Oxidation: Dissolve 1-pentanol (1.0 eq) in acetone and cool to 0°C. Add Jones reagent (CrO3/H2SO4) dropwise until a persistent orange color remains, indicating complete oxidation.

  • Quench & Extract: Quench excess oxidant with isopropanol. Filter the precipitated chromium salts through a Celite pad. Extract the filtrate with diethyl ether, wash with brine, dry over anhydrous MgSO4, and concentrate to yield crude pentanoic acid.

  • Esterification: Dissolve the crude acid in absolute ethanol (5.0 eq). Add a catalytic amount of concentrated H2SO4 (0.05 eq). Reflux for 12 hours equipped with a Dean-Stark trap to continuously remove water, driving the equilibrium toward the ester.

  • Self-Validation: Monitor by TLC (stain with KMnO4). 1H-NMR of the concentrated product must confirm the disappearance of the broad carboxylic acid peak (~11.0 ppm) and the appearance of the ethyl ester quartet (~4.1 ppm).

Protocol 2: Isotopic Reduction (Synthesis of 1-Pentanol-1,1-d2)

Objective: Introduce the deuterium label with >98% isotopic fidelity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck flask under argon. Suspend LiAlD4 (0.6 eq, providing 2.4 eq of deuteride) in anhydrous THF at 0°C. Critical Note: Strict anhydrous technique is mandatory to prevent H/D scrambling from atmospheric moisture.

  • Addition: Dissolve ethyl pentanoate (1.0 eq) in anhydrous THF and add dropwise to the LiAlD4 suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Fieser Workup (Self-Validation): Cool the mixture back to 0°C. Sequentially add x mL of D2O (using D2O prevents protium quenching of the alkoxide intermediate), x mL of 15% NaOH in D2O, and 3x mL of D2O (where x is the mass of LiAlD4 in grams). Stir vigorously until granular white aluminum salts form. Filter through a glass frit and concentrate the filtrate.

  • Self-Validation: GC-MS should indicate a molecular ion shift of +2 Da compared to unlabeled 1-pentanol. 1H-NMR will show the complete absence of the C1 triplet at ~3.6 ppm, confirming quantitative 1,1-d2 incorporation.

Protocol 3: Appel Bromination (Synthesis of 1-Bromopentane-1,1-d2)

Objective: Convert the hydroxyl group to a bromide without isotopic scrambling.

Mechanistic Causality: Triphenylphosphine (PPh3) activates CBr4 to form a halomethylphosphonium salt. The deuterated alcohol displaces the halide to form an alkoxyphosphonium intermediate, which undergoes a clean SN2 backside attack by the bromide ion[6]. This closed-shell, polar mechanism strictly avoids carbocations, ensuring the CD2 group remains perfectly intact at the C1 position[5].

AppelMechanism Step1 Phosphine Activation PPh3 + CBr4 ->[Ph3P-CBr3]+ Br- Step2 Alkoxide Formation R-OH + CX3- -> R-O- + CHX3 Step1->Step2 Step3 Oxyphosphonium Assembly R-O- + [Ph3P-CBr3]+ -> [R-O-PPh3]+ Step2->Step3 Step4 SN2 Displacement Br- attacks C1 -> R-Br + Ph3P=O Step3->Step4

Step-by-step mechanistic logic of the Appel bromination.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 1-pentanol-1,1-d2 (1.0 eq) and CBr4 (1.2 eq) in anhydrous CH2Cl2 at 0°C under an argon atmosphere.

  • Activation: Add PPh3 (1.25 eq) in small portions over 15 minutes. The solution will transition to a pale yellow color as the phosphonium salt forms.

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.

  • Purification: Concentrate the reaction mixture in vacuo. Triturate the crude residue with cold pentane to precipitate the triphenylphosphine oxide (Ph3P=O) thermodynamic sink byproduct. Filter the suspension and carefully concentrate the pentane filtrate (product is volatile). Purify via short-path distillation or silica gel flash chromatography (eluting with 100% pentane).

  • Self-Validation: 13C-NMR will show a characteristic triplet for the C1 carbon (due to C-D coupling, J≈23 Hz) shifted upfield compared to the protio-analog.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and critical analytical markers for each stage of the synthesis, establishing a benchmark for reproducibility.

StepReaction PhaseReagents & ConditionsTarget YieldIsotopic PurityKey Analytical Marker
1 Oxidation & EsterificationCrO3/H2SO4, then EtOH/H+80–85%N/A1H-NMR: Appearance of ester quartet (~4.1 ppm)
2 Deuteride ReductionLiAlD4, THF, 0°C to RT85–90%>98% (D2)GC-MS: +2 Da shift; 1H-NMR: Loss of C1 signal
3 Appel BrominationCBr4, PPh3, CH2Cl2, 0°C85–92%>98% (D2)13C-NMR: C1 triplet ( J≈23 Hz)

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Protocols & Analytical Methods

Method

primary kinetic isotope effect studies using 1-bromopentane-1,1-d2

Application Note: Designing and Executing Primary Kinetic Isotope Effect (1° KIE) Studies Using 1-Bromopentane-1,1-d2 Executive Summary Kinetic Isotope Effects (KIEs) are indispensable tools for elucidating reaction mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Designing and Executing Primary Kinetic Isotope Effect (1° KIE) Studies Using 1-Bromopentane-1,1-d2

Executive Summary

Kinetic Isotope Effects (KIEs) are indispensable tools for elucidating reaction mechanisms, determining rate-determining steps (RDS), and guiding metabolic stabilization in drug development. 1-Bromopentane-1,1-d2 is a specifically labeled isotopologue ( C4​H9​−CD2​−Br ) widely used to probe reactions occurring at the α -carbon. This application note provides drug development professionals and mechanistic chemists with a comprehensive framework for designing experiments that successfully isolate and measure primary KIEs using 1-bromopentane-1,1-d2, avoiding the common pitfall of misinterpreting secondary isotope effects.

Mechanistic Rationale: The "Secondary vs. Primary" Trap

A critical error in isotopic labeling studies is the assumption that the mere presence of a deuterium atom at the reaction site guarantees a primary KIE. As a Senior Application Scientist, I frequently see researchers misinterpret kinetic data because they fail to account for the exact bond dynamics during the transition state.

  • The Secondary KIE Pitfall: In standard electrophilic reactions—such as SN​2 nucleophilic substitution or the formation of Grignard reagents—the C1-D bonds of 1-bromopentane-1,1-d2 are not broken. Instead, the α -carbon undergoes a rehybridization ( sp3→sp2→sp3 ) in the transition state. This out-of-plane bending alters zero-point vibrational energies only slightly, yielding a secondary α -deuterium isotope effect (typically kH​/kD​≈0.95−1.15 ). This was classically demonstrated by Hill and Link (1982)[1], who observed purely secondary KIEs during the Grignard reaction of 1-bromopentane-1,1-d2.

  • Accessing the Primary KIE: To observe a primary KIE ( kH​/kD​≥2.0 ), the experimental design must force the direct cleavage of the C1-D bond during the rate-determining step[2]. For 1-bromopentane-1,1-d2, this requires oxidative pathways, radical abstraction, or enzymatic α -hydroxylation (e.g., via Cytochrome P450 enzymes)[3].

Experimental Workflows for Primary KIEs

To extract meaningful primary KIE data, we recommend two distinct workflows depending on the research goal:

  • Workflow A: Enzymatic α -Hydroxylation (Direct): Utilizing Cytochrome P450 to directly oxidize the C1 position[4]. The cleavage of the C-D bond to form an unstable α -hydroxyalkyl halide (which subsequently eliminates HBr to form pentanal) yields a primary KIE.

  • Workflow B: Chemical Derivatization & Oxidation (Indirect): Converting 1-bromopentane-1,1-d2 to 1-pentanol-1,1-d2 via a controlled SN​2 hydrolysis, followed by a competitive Swern oxidation. This isolates the C-D cleavage step chemically.

Mandatory Visualization: KIE Mechanistic Pathways

KIE_Pathways Substrate 1-Bromopentane-1,1-d2 (C-D bonds at C1) SN2_Path SN2 / Grignard Formation (Nucleophilic Attack) Substrate->SN2_Path Pathway A Ox_Path P450 / Chemical Oxidation (C-H/D Abstraction) Substrate->Ox_Path Pathway B Sec_KIE Secondary KIE (kH/kD ≈ 1.05) C-D Bonds Intact Rehybridization Only SN2_Path->Sec_KIE Pri_KIE Primary KIE (kH/kD > 2.0) C-D Bond Cleaved in RDS Ox_Path->Pri_KIE

Mechanistic divergence of 1-bromopentane-1,1-d2 yielding secondary vs. primary KIEs.

Self-Validating Protocols

The Principle of Self-Validation: Measuring absolute reaction rates in parallel flasks is highly susceptible to micro-variations in temperature, stirring, and catalyst concentration. To ensure a self-validating system, both protocols below utilize an intermolecular competitive assay [5]. By reacting a 1:1 mixture of the proteo- and deutero-substrates in the same flask, environmental variables are perfectly controlled. The KIE is derived directly from the isotopic ratio of the products.

Protocol 1: Competitive CYP450 α -Hydroxylation Assay

Objective: Determine the primary KIE of C1-hydroxylation by CYP enzymes.

  • Substrate Preparation: Prepare a 10 mM stock solution containing an exact 1:1 molar ratio of 1-bromopentane and 1-bromopentane-1,1-d2 in HPLC-grade acetonitrile. Verify the exact starting ratio ( R0​ ) via GC-MS (SIM mode).

  • Enzyme Incubation: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and 50 pmol of recombinant human CYP2E1.

    • Causality: CYP2E1 is specifically selected over CYP3A4 because its active site is optimized for low-molecular-weight aliphatic halocarbons, ensuring tight binding and minimizing "metabolic switching" (where the enzyme oxidizes a different carbon to avoid the stronger C-D bond)[6].

  • Initiation: Add 10 μ L of the substrate stock. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is added last to prevent uncoupled NADPH consumption and the premature generation of reactive oxygen species (ROS) by the P450 resting state.

  • Quenching: After 15 minutes (ensuring <15% total conversion to maintain pseudo-zero-order kinetics), quench the reaction by adding 500 μ L of ice-cold dichloromethane (DCM) containing 1-chlorohexane as an internal standard.

  • Extraction & Analysis: Vortex for 2 minutes, centrifuge at 10,000 x g for 5 minutes, and extract the lower organic layer. Analyze via GC-MS to find the product ratio ( PH​/PD​ ).

Protocol 2: Chemical Derivatization and Competitive Swern Oxidation

Objective: Measure the primary KIE of chemical oxidation at the C1 position.

  • Hydrolysis (Derivatization): Convert the 1:1 mixture of 1-bromopentane/1-bromopentane-1,1-d2 to 1-pentanol/1-pentanol-1,1-d2 using aqueous NaOH in DMSO. Extract and purify the alcohol mixture.

    • Causality: SN​2 hydrolysis exerts a negligible secondary KIE, ensuring the critical 1:1 isotopic ratio is perfectly preserved in the alcohol intermediate for the subsequent step.

  • Swern Oxidation: In an oven-dried flask under argon at -78°C, add oxalyl chloride (1.2 eq) to dry DCM. Dropwise add DMSO (2.4 eq). Stir for 5 minutes to form the active alkoxysulfonium ylide.

  • Competitive Cleavage: Add 1.0 eq of the alcohol mixture dropwise. Stir for 15 minutes at -78°C.

  • Termination: Add triethylamine (5.0 eq) to trigger the rate-determining deprotonation (where the C1-H/D bond is broken), and allow the reaction to warm to room temperature.

  • Quantification: Analyze the resulting pentanal/pentanal-1-d mixture via 1H -NMR.

    • Causality: 1H -NMR is chosen here over GC-MS because the aldehydic proton (~9.7 ppm) provides a distinct, isolated signal for the proteo-product, while the deuterated product lacks this signal. The aliphatic chain serves as a built-in internal integration standard.

Data Presentation: Expected KIE Profiles

The following table summarizes the quantitative data landscape for 1-bromopentane-1,1-d2 across different reaction mechanisms, validating the choice of experimental design.

Reaction TypeMechanismBond Broken in RDSExpected KIE ( kH​/kD​ )KIE Classification
Nucleophilic Substitution ( SN​2 ) Bimolecular attack by OH− or CN− None (Rehybridization only)0.95 – 1.05Secondary ( α )
Grignard Reagent Formation Single Electron Transfer (SET) / RadicalNone1.05 – 1.15Secondary ( α )
Swern Oxidation (Alcohol derivative) Deprotonation of alkoxysulfonium ylideC1-H / C1-D2.50 – 4.00Primary
Cytochrome P450 Hydroxylation Hydrogen Atom Transfer (HAT) by Cpd IC1-H / C1-D3.00 – 7.00Primary

References

  • Hill, E. A., & Link, D. C. (1982). Secondary .alpha.-deuterium isotope effects on reactions of the Grignard reagent from 1-bromopentane-1,1-d2. Organometallics, 1(11), 1501-1506. URL:[Link]

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066-3072. URL:[Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. URL: [Link]

Sources

Application

Application Note: Precision Deuterium Labeling of Alkyl Chains Using 1-Bromopentane-1,1-d2

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale In modern drug development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In modern drug development, the strategic incorporation of deuterium into pharmacologically active agents has emerged as a powerful tool to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, it requires higher activation energy to cleave. When this cleavage is the rate-limiting step in a metabolic pathway—such as Cytochrome P450 (CYP450)-mediated oxidation—the molecule experiences a Primary Deuterium Kinetic Isotope Effect (DKIE) .

For aliphatic chains, the α -carbon (the carbon directly attached to a heteroatom like nitrogen or oxygen) is disproportionately susceptible to rapid metabolic degradation. By utilizing 1-bromopentane-1,1-d2 , chemists can precisely install a pentyl chain where only the highly vulnerable α -position is protected by deuterium[1]. This targeted approach is often superior to using fully deuterated alkyl halides (e.g., 1-bromopentane-d11), as it maximizes metabolic stability while minimizing unnecessary increases in molecular weight and potential off-target isotopic effects[2].

G A Unlabeled Drug (-CH2-R) Metabolically Susceptible B CYP450 Enzyme α-Hydroxylation A->B D Deuterated Drug (-CD2-R) 1,1-d2 Labeled A->D Isotopic Substitution C Rapid Clearance (Short Half-life) B->C E Primary Kinetic Isotope Effect (DKIE) D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1: Logical flow of CYP450-mediated metabolism and the stabilizing effect of DKIE.

Reagent Profile: 1-Bromopentane-1,1-d2

Understanding the physicochemical properties of the isotopic synthon is critical for calculating reaction stoichiometry and predicting analytical shifts.

Table 1: Physicochemical and Isotopic Properties | Property | Value | Causality / Synthetic Significance | | :--- | :--- | :--- | | CAS Number |[3] | Unique registry identifier for the specific 1,1-d2 isotopologue. | | Molecular Formula | C5​H9​D2​Br | Incorporates exactly two deuterium atoms at the reactive α -carbon. | | Molecular Weight | 153.06 g/mol | Yields a +2 Da mass shift compared to unlabeled 1-bromopentane (151.04 g/mol ). | | Isotopic Purity | 98 atom % D | Ensures minimal unlabeled background, which is critical for precise PK quantification. | | Boiling Point | ~130 °C | Allows for standard reflux conditions in lower-boiling solvents (e.g., THF, MeCN). |

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure the researcher understands why a specific condition is chosen, thereby preventing isotopic scrambling or loss of yield.

Workflow Step1 1. Reagent Prep Dry 1-Bromopentane-1,1-d2 Step2 2. S_N2 Alkylation (Base, Solvent, Heat) Step1->Step2 Step3 3. Workup & Isolation (Quench, Extract) Step2->Step3 Step4 4. Self-Validation (NMR & HRMS) Step3->Step4

Fig 2: Experimental workflow for SN2 alkylation and downstream self-validation.

Protocol A: SN​2 N-Alkylation of Secondary Amines

This protocol describes the attachment of the 1,1-d2 pentyl chain to a secondary amine scaffold, a common step in synthesizing deuterated Active Pharmaceutical Ingredients (APIs).

Reagents: Secondary amine (1.0 eq), 1-bromopentane-1,1-d2 (1.1 eq), anhydrous K2​CO3​ (2.0 eq), anhydrous DMF (0.2 M).

  • Step 1: System Preparation

    • Action: Flame-dry all glassware under vacuum and backfill with inert Argon.

    • Causality: Moisture can lead to the competitive hydrolysis of the alkyl bromide, yielding pentanol-1,1-d2 and reducing the effective stoichiometry of the labeling reagent.

  • Step 2: Base Addition and Deprotonation

    • Action: Dissolve the amine in anhydrous DMF. Add K2​CO3​ and stir for 15 minutes at room temperature.

    • Causality: K2​CO3​ acts as a mild, heterogeneous base to scavenge the HBr byproduct. A mild base is deliberately chosen over stronger bases (like NaH or KOtBu ) to suppress the competing E2 elimination of 1-bromopentane-1,1-d2, which would irreversibly yield unwanted 1-pentene-1,1-d2.

  • Step 3: Alkylation

    • Action: Add 1-bromopentane-1,1-d2 dropwise via syringe. Elevate the temperature to 70 °C and stir for 12 hours.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing over-alkylation. The 70 °C temperature provides sufficient thermal energy to overcome the SN​2 activation barrier while remaining low enough to prevent thermal degradation of the isotopic label.

  • Step 4: Self-Validating Checkpoint (In-Process)

    • Action: Withdraw a 50 μL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Causality: The appearance of a product peak with a [M+H]+ exactly 2 Da heavier than the theoretical non-deuterated product confirms successful covalent attachment without isotopic scrambling.

  • Step 5: Workup

    • Action: Quench the reaction with ice water (5 volumes) and extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ).

    • Causality: The LiCl wash is highly specific for partitioning DMF into the aqueous phase, preventing solvent contamination during downstream NMR validation.

Protocol B: Generation of Pentyl-1,1-d2 Magnesium Bromide (Grignard)

For carbon-carbon bond formation, converting the deuterated halide into a nucleophile is required.

  • Step 1: Activation of Magnesium

    • Action: Add magnesium turnings (1.5 eq) and a single crystal of iodine ( I2​ ) to anhydrous THF.

    • Causality: I2​ chemically etches the unreactive MgO passivation layer on the turnings, ensuring rapid and uniform oxidative addition of the alkyl halide.

  • Step 2: Initiation

    • Action: Add 5% of the total 1-bromopentane-1,1-d2 volume. Do not stir. Wait for the brown iodine color to fade to colorless.

    • Causality: Color fading provides visual, self-validating proof that the Grignard initiation has occurred. Adding the bulk halide before initiation risks a dangerous, runaway exothermic reaction once the surface finally activates.

  • Step 3: Propagation

    • Action: Add the remaining 1-bromopentane-1,1-d2 dropwise at a rate that maintains a gentle, spontaneous reflux. Stir for 1 hour post-addition.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized deuterated compound, rigorous analytical validation is mandatory. The introduction of deuterium fundamentally alters the nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures of the molecule[1].

Use the following self-validating matrix to confirm the structural integrity and isotopic purity of your final product.

Table 2: Analytical Validation Parameters

Analytical Technique Target Observation Mechanistic Causality

| 1 H NMR | Disappearance of the triplet at ~3.4 ppm (for bromide) or ~2.5 ppm (for amine). | The α -protons have been replaced by deuterium atoms, which are invisible in standard 1 H NMR frequencies. | | 1 H NMR | Altered multiplicity at ~1.8 ppm ( β

CH2​ ). | The loss of 3JHH​ coupling from the α -position causes the β -protons to appear as a simplified multiplet rather than a complex splitting pattern. | | 13 C NMR | Upfield shift (~0.2-0.5 ppm) & Quintet splitting at the α -Carbon. | The primary isotope effect causes an upfield chemical shift. Because deuterium has a nuclear spin of I=1 , coupling ( 1JCD​≈21 Hz) splits the carbon signal into a 1:2:3:2:1 quintet ( 2nI+1 ). | | HRMS (ESI+) | +2.012 Da mass shift in the molecular ion ( [M+H]+ ). | Confirms the quantitative incorporation of exactly two deuterium atoms, validating that no back-exchange with hydrogen occurred during the reaction. |

References

  • Deuterium in Drug Discovery and Development Annual Reports in Medicinal Chemistry URL:[Link]

  • Deuterated drugs draw heavier backing ResearchGate URL:[Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Chemical Reviews, ACS Publications URL:[Link]

Sources

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Laboratory Synthesis of 1-Bromopentane-1,1-d₂

Abstract Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research, enabling detailed investigation of reaction mechanisms, metabolic pathways, and quantitative analysis via ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research, enabling detailed investigation of reaction mechanisms, metabolic pathways, and quantitative analysis via mass spectrometry.[1][2][3][4] This document provides a comprehensive, two-step protocol for the synthesis of 1-bromopentane-1,1-d₂, a valuable deuterated alkylating agent. The synthesis begins with the selective reduction of pentanal using lithium aluminum deuteride to yield 1-pentanol-1,1-d₂, followed by the conversion of the deuterated alcohol to the target bromide via the Appel reaction. This guide is designed for researchers and scientists, offering not only a detailed methodology but also the underlying chemical principles and expert insights to ensure a successful and verifiable synthesis.

Introduction: The Value of Site-Specific Deuteration

The substitution of hydrogen with its stable isotope, deuterium, at specific molecular positions can significantly alter a compound's physicochemical properties. This "heavy labeling" is particularly powerful in drug discovery, where it can modify metabolic rates by leveraging the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile.[2][3] Furthermore, deuterated standards are crucial for quantitative bioanalysis using mass spectrometry.

1-Bromopentane is a common primary alkyl halide used in a variety of nucleophilic substitution reactions to build more complex molecules.[5][6] The synthesis of its 1,1-d₂ isotopologue provides a reagent for introducing a deuterated pentyl group, allowing for precise tracking and mechanistic elucidation in subsequent chemical transformations.

Overall Synthetic Strategy

The synthesis of 1-bromopentane-1,1-d₂ is achieved through a straightforward and high-yielding two-step process.

  • Step 1: Deuteride Reduction. Pentanal is reduced to the corresponding primary alcohol, 1-pentanol-1,1-d₂. The key to this transformation is the use of a powerful deuteride-donating agent, Lithium Aluminum Deuteride (LiAlD₄), which selectively delivers two deuterium atoms to the carbonyl carbon.

  • Step 2: Appel Bromination. The resulting deuterated alcohol, 1-pentanol-1,1-d₂, is converted to the target 1-bromopentane-1,1-d₂. The Appel reaction is employed for this step, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This method is chosen for its mild, near-neutral reaction conditions, which are ideal for converting primary alcohols to alkyl bromides with minimal side reactions.[7][8][9]

The complete workflow is illustrated below.

G cluster_0 Synthetic Workflow pentanal Pentanal reagent1 1. LiAlD₄, Dry Et₂O, 0 °C to RT 2. H₂O, NaOH(aq) Workup pentanol_d2 1-Pentanol-1,1-d₂ reagent2 CBr₄, PPh₃ Dry CH₂Cl₂, 0 °C to RT bromopentane_d2 1-Bromopentane-1,1-d₂ reagent1->pentanol_d2 Step 1: Reduction reagent2->bromopentane_d2 Step 2: Bromination

Caption: Overall workflow for the synthesis of 1-bromopentane-1,1-d₂.

Experimental Protocols

Part 1: Synthesis of 1-Pentanol-1,1-d₂ via Deuteride Reduction

Principle: This reaction involves the nucleophilic addition of a deuteride ion (D⁻) from lithium aluminum deuteride (LiAlD₄) to the electrophilic carbonyl carbon of pentanal.[10][11][12] A second deuteride transfer, followed by an aqueous workup, protonates the resulting alkoxide to yield the 1,1-dideuterio-1-pentanol. LiAlD₄, like its protio-analogue LiAlH₄, is an extremely powerful reducing agent that reacts violently with protic sources like water; therefore, the reaction must be conducted under strictly anhydrous conditions in an inert atmosphere.[11][13]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsQuantity
Pentanal86.1350.01.04.31 g (5.3 mL)
Lithium Aluminum Deuteride (LiAlD₄)41.9815.00.30.63 g
Anhydrous Diethyl Ether (Et₂O)74.12--150 mL
Deionized Water (H₂O)18.02--~10 mL
15% Sodium Hydroxide (NaOH)40.00--~5 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 g

Protocol:

  • Reaction Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel fitted with a septum. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.

  • Reagent Preparation: In the flask, suspend lithium aluminum deuteride (0.63 g, 15.0 mmol) in anhydrous diethyl ether (50 mL). Cool the stirred suspension to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve pentanal (4.31 g, 50.0 mmol) in anhydrous diethyl ether (50 mL) and transfer it to the dropping funnel via cannula or syringe. Add the pentanal solution dropwise to the stirred LiAlD₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: The reduction is highly exothermic. A slow, controlled addition is critical to prevent overheating and potential side reactions. Using a slight excess of the aldehyde ensures all the expensive deuterating agent is consumed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Workup/Quenching (Caution!): Cool the flask back down to 0 °C. Quench the reaction by the slow, dropwise addition of the following, allowing the effervescence of hydrogen gas to subside between each addition:

    • 0.6 mL of deionized water.

    • 0.6 mL of 15% aqueous NaOH.

    • 1.8 mL of deionized water.

    • Scientist's Note: This specific sequence (the Fieser workup) is designed to precipitate the aluminum salts as a granular, easily filterable solid. The initial addition of water is highly exothermic and must be done with extreme care.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes. Add anhydrous magnesium sulfate (~5 g) and continue stirring for another 15 minutes.

  • Purification: Filter the suspension through a pad of Celite in a Büchner funnel, washing the filter cake with two portions of diethyl ether (25 mL each). Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude 1-pentanol-1,1-d₂ is typically of sufficient purity for the next step. If higher purity is required, it can be purified by distillation (boiling point of 1-pentanol: ~138 °C).

Part 2: Synthesis of 1-Bromopentane-1,1-d₂ via Appel Reaction

Principle: The Appel reaction converts an alcohol into an alkyl halide using triphenylphosphine and a tetrahalomethane.[7][8][14] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9] The mechanism is a classic Sₙ2 substitution, which proceeds with inversion of stereochemistry at a chiral center; however, for a primary alcohol like 1-pentanol-1,1-d₂, this simply results in a direct replacement of the hydroxyl group with a bromide ion.[9][15]

G cluster_products Byproducts PPh3 Ph₃P phosphonium [Ph₃P-Br]⁺ CBr₃⁻ PPh3->phosphonium Step 1: Activation CBr4 CBr₄ ROHD2 R-CD₂-OH alkoxyphosphonium [R-CD₂-O-PPh₃]⁺ Br⁻ phosphonium->alkoxyphosphonium Step 2: Alcohol Attack RBrD2 R-CD₂-Br alkoxyphosphonium->RBrD2 Step 3: Sₙ2 Displacement by Br⁻ POPh3 Ph₃P=O CHBr3 CHBr₃

Caption: Simplified mechanism of the Appel bromination reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsQuantity
1-Pentanol-1,1-d₂90.1645.01.04.06 g
Carbon Tetrabromide (CBr₄)331.6349.51.116.4 g
Triphenylphosphine (PPh₃)262.2949.51.113.0 g
Anhydrous Dichloromethane (CH₂Cl₂)84.93--200 mL
n-Pentane72.15--~100 mL
Saturated NaHCO₃ solution---50 mL
Brine---50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~10 g

Protocol:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add triphenylphosphine (13.0 g, 49.5 mmol) and carbon tetrabromide (16.4 g, 49.5 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (200 mL) to the flask and cool the resulting solution to 0 °C in an ice-water bath.

  • Alcohol Addition: Dissolve the crude 1-pentanol-1,1-d₂ (4.06 g, 45.0 mmol) in a small amount of anhydrous dichloromethane (~10 mL) and add it dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Concentrate the reaction mixture to about one-third of its original volume using a rotary evaporator.

    • Add n-pentane (~100 mL) to the concentrated mixture to precipitate the triphenylphosphine oxide byproduct as a white solid.

    • Filter the mixture through a plug of silica gel, eluting with n-pentane to collect the filtrate containing the product.

    • Scientist's Note: A silica plug filtration is highly effective for removing the bulk of the triphenylphosphine oxide. The non-polar product will elute quickly with pentane while the polar byproduct remains on the silica.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (1 x 50 mL).

    • Deionized water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the filtrate by rotary evaporation (use a water bath at < 30 °C to avoid product loss).

  • Final Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at 128-130 °C to yield pure 1-bromopentane-1,1-d₂.[16]

Product Characterization

The identity, purity, and isotopic incorporation of the final product should be confirmed by analytical methods.

  • ¹H NMR (Proton NMR): The spectrum should be consistent with a 1-bromopentane structure, but the characteristic triplet signal for the protons at the C1 position (adjacent to the bromine), typically found around δ 3.4 ppm, should be absent or significantly diminished.

  • ²H NMR (Deuterium NMR): A signal corresponding to the deuterium nuclei at the C1 position should be observed.

  • GC-MS (Gas Chromatography-Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in a roughly 1:1 ratio, characteristic of a monobrominated compound.[17] The observed mass should be two units higher than that of unlabeled 1-bromopentane (151.05 g/mol ), confirming the incorporation of two deuterium atoms.

References

  • Appel Reaction - Alfa Chemistry. (2024, October 12). Retrieved from Alfa Chemistry. [https://www.alfa-chemistry.com/blog/appel-reaction.html]
  • Alcohol to Bromide - Common Conditions. (n.d.). Retrieved from The Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm]
  • Del Rio Fuenzalida, N. M., Alme, E., Lundevall, F. J., & Bjørsvik, H.-R. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(22), 14045-14053. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01235a]
  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). Retrieved from OrgoSolver. [https://orgosolver.com/appel-reaction/]
  • Appel Reaction. (n.d.). Retrieved from Name-Reaction.com. [https://www.name-reaction.com/appel-reaction]
  • What is the synthesis route of 1-1-Bromopentane and its applications in OLED devices? (2023, May 7). Retrieved from ECHEMI. [https://www.echemi.com/cms/1018817.html]
  • How to remove 1-pentanol from 1-bromopentane? (n.d.). Retrieved from ECHEMI. [https://www.echemi.
  • Shi, W., Guan, B., Tian, J., Yang, C., Guo, L., Zhao, Y., & Xia, W. (2025). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science. [https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc00026b]
  • A Comparative Analysis of 1-Bromopentane and 1-Iodopentane as Alkylating Agents. (n.d.). Retrieved from Benchchem. [https://www.benchchem.com/product/b5678/technical-guide]
  • 1-Bromopentane synthesis. (n.d.). Retrieved from ChemicalBook. [https://www.chemicalbook.com/synthesis/110-53-2.htm]
  • Alkyl iodide synthesis by iodination or substitution. (n.d.). Retrieved from Organic Chemistry Portal. [https://www.organic-chemistry.org/syntheses/C-I.shtm]
  • Wang, C., et al. (2019). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D₂O as the Deuterium Source. The Journal of Organic Chemistry, 84(20), 13298-13306. [https://pubs.acs.org/doi/10.1021/acs.joc.9b02073]
  • 1-Bromopentane: A Historical Pillar in the Advancement of Organic Synthesis. (n.d.). Retrieved from Benchchem. [https://www.benchchem.com/product/b5678/historical-guide]
  • Making a Bromoalkane (1-bromopentane). (2016, July 31). YouTube. [https://www.youtube.
  • Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. (2023, November 27). Angewandte Chemie International Edition. [https://pubmed.ncbi.nlm.nih.gov/37726202/]
  • Site-selective and multiple deuteration and application to drug discovery. (n.d.). Retrieved from Japan Science and Technology Agency. [https://www.jst.go.jp/erato/ogasawara/en/research/research_04.html]
  • 1-Bromopentane. (n.d.). In Wikipedia. Retrieved April 1, 2026. [https://en.wikipedia.org/wiki/1-Bromopentane]
  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. (2021, September 8). Journal of Chemical Education. [https://pubs.acs.org/doi/10.1021/acs.jchemed.1c00544]
  • Show how to convert 1-bromopentane to each of these compounds using a lithium diorganocopper (Gilman) reagent. (n.d.). Retrieved from Vaia. [https://www.vaia.com/en-us/textbooks/chemistry/organic-chemistry-9th-edition/organometallic-compounds/14-23-show-how-to-convert-1-bromopentane-to-each-of-these-compounds-using-a-lithium-diorganocopper-gilman-reagent-write-an-equation-showing-structural-formulas-for-each-synthesis-a-nonane-b-3-methyloctane-c-22-dimethylheptane-d-1-heptene-e-1-octene/]
  • Solved Consider the bromination of 1-pentanol by HBr to... (2017, August 26). Retrieved from Chegg.com. [https://www.chegg.com/homework-help/questions-and-answers/consider-bromination-1-pentanol-hbr-form-1-bromopentane-ch3-ch2-3ch2oh-hbr---ch3-ch2-3ch2-q29061483]
  • Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). (2016, January 14). YouTube. [https://www.youtube.
  • Formyl-selective deuteration of aldehydes with D₂O via synergistic organic and photoredox catalysis. (2019). Chemical Science, 10(47), 10947–10952. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6994218/]
  • Solved 2. Consider the bromination of 1-pentanol by HBr to... (2018, September 1). Retrieved from Chegg.com. [https://www.chegg.com/homework-help/questions-and-answers/2-consider-bromination-1-pentanol-hbr-form-1-bromopentane-hno3-ch3-ch2-ch2oh-hbr-ch3-ch-q31649641]
  • What products would you obtain from reaction of 1 -pentanol with the following reagents? (a). (n.d.). Retrieved from Vaia. [https://www.vaia.com/en-us/textbooks/chemistry/organic-chemistry-9th-edition/alcohols-and-phenols/11-37-what-products-would-you-obtain-from-reaction-of-1-pentanol-with-the-following-reagents-a/]
  • Deuteration of Aldehydes Based on DCL. (n.d.). Retrieved from BOC Sciences. [https://www.bocsci.
  • Valeraldehyde-d10 (Pentanal-d10). (n.d.). Retrieved from CymitQuimica. [https://www.cymitquimica.com/valeraldehyde-d10-pentanal-d10]
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from Master Organic Chemistry. [https://www.masterorganicchemistry.com/2011/08/12/lithium-aluminum-hydride-lialh4/]
  • reduction of aldehydes and ketones. (2015, November 15). Retrieved from Chemguide. [https://www.chemguide.co.uk/organicprops/carbonyls/reduction.html]
  • 20.4: Reduction of Aldehydes and Ketones. (2019, June 5). Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/20.04%3A_Reduction_of_Aldehydes_and_Ketones]
  • Heptanal-d14 ≥98 atom % D, ≥96% (CP). (n.d.). Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/900812]
  • C–H deuteration of organic compounds and potential drug candidates. (2022, March 23). Chemical Society Reviews. [https://pubs.rsc.org/en/content/articlelanding/2022/cs/d1cs00859k]
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 27). YouTube. [https://www.youtube.
  • Lithium aluminium hydride. (n.d.). In Wikipedia. Retrieved April 1, 2026. [https://en.wikipedia.org/wiki/Lithium_aluminium_hydride]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 1-bromopentane-1,1-d2 Grignard formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing the isotopically labeled...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing the isotopically labeled Grignard reagent, pentyl-1,1-d2 magnesium bromide .

Primary alkyl bromides are notoriously susceptible to yield-killing side reactions. By understanding the underlying causality of these reactions, we can engineer a self-validating workflow that ensures high yield and isotopic integrity for your downstream drug development applications.

Diagnostic Workflow: Isolating Yield Loss

Workflow Start Low Grignard Yield Detected CheckInit Did the reaction initiate properly? (Bubbling/Exotherm observed?) Start->CheckInit ActMg Action: Chemically etch Mg oxide layer with 1,2-dibromoethane CheckInit->ActMg No CheckWurtz Is Decane-1,1,1',1'-d4 present in GC-MS/NMR? CheckInit->CheckWurtz Yes Dilute Action: Slow addition rate, increase Et2O solvent volume CheckWurtz->Dilute Yes (Wurtz Coupling) CheckMoisture Is Pentane-1,1-d2 present? CheckWurtz->CheckMoisture No Dry Action: Flame-dry glassware, use strictly anhydrous solvents CheckMoisture->Dry Yes (Moisture Quench)

Caption: Diagnostic workflow for isolating the root cause of low yield in Grignard synthesis.

Deep-Dive FAQs: Troubleshooting Causality

Q1: My reaction fails to initiate, even with heating. How do I overcome magnesium passivation? A1: The surface of magnesium turnings is naturally passivated by a layer of magnesium oxide (MgO), which physically blocks the 1-bromopentane-1,1-d2 from reaching the reactive Mg(0) core (1)[1]. The Solution: Use 1,2-dibromoethane as an entrainment agent. It reacts with the passivated magnesium to form magnesium bromide and ethylene gas. This chemically etches the MgO layer, exposing a fresh, highly reactive surface without introducing a competing Grignard reagent into your mixture (2)[2].

Q2: I am observing a massive loss in yield, and GC-MS shows a heavy byproduct. What is happening? A2: You are experiencing Wurtz coupling , the primary yield-killer for primary alkyl bromides. Grignard formation proceeds via a Single Electron Transfer (SET) mechanism at the solid-liquid interface, creating a surface-adherent radical intermediate (3)[3]. If the local concentration of unreacted 1-bromopentane-1,1-d2 is too high, the newly formed Grignard reagent (or radical) will react with the unreacted halide to form the homocoupled dimer, decane-1,1,1',1'-d4 (4)[4]. This is why continuous stirring and slow addition are critical to suppress Wurtz coupling ().

Q3: Does the alpha-deuterium substitution (1,1-d2) cause a kinetic isotope effect (KIE) that lowers yield? A3: No. While carbon-halogen bond cleavage is the rate-determining step in the SET mechanism (5)[5], the secondary kinetic isotope effect from the alpha-deuteriums is negligible at macroscopic reflux temperatures. If your yield is low, the cause is chemical (Wurtz coupling or moisture quenching), not isotopic.

Mechanistic Divergence: SET vs. Wurtz Coupling

G SM 1-Bromopentane-1,1-d2 + Mg SET Single Electron Transfer (SET) at Mg Surface SM->SET Initiation Radical Pentyl-1,1-d2 Radical Intermediate SET->Radical Grignard Pentyl-1,1-d2-MgBr (Desired Product) Radical->Grignard 2nd Electron Transfer (Fast, low halide conc.) Wurtz Decane-1,1,1',1'-d4 (Wurtz Byproduct) Radical->Wurtz Reaction with unreacted halide (High halide conc.) Grignard->Wurtz Excess Halide / High Temp

Caption: Mechanistic divergence of Grignard formation versus Wurtz coupling side reactions.

Quantitative Data: Impact of Reaction Parameters on Yield

To optimize your synthesis, you must manipulate the reaction environment to favor the second electron transfer over bimolecular coupling. Scale-up approaches demonstrate that continuous, controlled processes drastically improve selectivity (6)[6].

Reaction ParameterConditionExpected Grignard YieldWurtz ByproductMechanistic Rationale
Solvent Choice Diethyl Ether (Et₂O)> 85% < 10% Et₂O stabilizes the radical intermediate better than THF for primary bromides, minimizing coupling.
Solvent Choice Tetrahydrofuran (THF)60 - 70%20 - 30%THF increases the solubility of the radical species, promoting diffusion and subsequent Wurtz coupling.
Addition Rate Slow Dropwise (1 vol/hr)> 90% < 5% Low local halide concentration forces the radical to accept a 2nd electron rather than couple.
Addition Rate Bolus (All at once)< 40%> 50%High local halide concentration overwhelmingly favors bimolecular Wurtz coupling.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is visually or analytically confirmed.

Step 1: System Purging & Drying

  • Action: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under vacuum. Backfill with ultra-pure Argon.

  • Causality: Trace water protonates the Grignard to form pentane-1,1-d2, irreversibly killing yield.

  • Validation Checkpoint: Vacuum pressure must hold below 0.1 Torr before Argon backfill.

Step 2: Magnesium Activation

  • Action: Add 1.2 equivalents of magnesium turnings. Add enough anhydrous Et₂O to just cover the turnings. Inject 2 mol% of 1,2-dibromoethane.

  • Causality: 1,2-dibromoethane chemically etches the passivating MgO layer.

  • Validation Checkpoint: Observe the magnesium surface. You must see distinct, sustained bubbling (ethylene gas evolution). Do not proceed if bubbling is absent.

Step 3: Initiation

  • Action: Add 5% of your total 1-bromopentane-1,1-d2 (diluted in Et₂O) to the flask. Turn off stirring momentarily.

  • Causality: The SET mechanism requires a critical concentration of active Mg(0) to overcome the activation energy barrier.

  • Validation Checkpoint: The internal temperature will spike by 2-5°C, and the solution will turn slightly cloudy or grayish. The ether may begin to gently boil.

Step 4: Sustained Formation

  • Action: Resume vigorous stirring. Begin dropwise addition of the remaining 1-bromopentane-1,1-d2 solution at a rate of 1 drop per second.

  • Causality: Vigorous stirring and slow addition keep the local halide concentration low, preventing Wurtz coupling.

  • Validation Checkpoint: The reaction must maintain a self-sustaining, gentle reflux without the need for external heating. If reflux stops, halt addition and wait.

Step 5: Titration

  • Action: Once addition is complete, reflux for 1 hour. Cool to room temperature.

  • Causality: Theoretical yield never equals active Grignard concentration due to inevitable minor quenching.

  • Validation Checkpoint: Titrate a 1.0 mL aliquot with iodine and LiCl in THF. A sharp colorimetric endpoint confirms the exact molarity of your pentyl-1,1-d2 magnesium bromide before use in downstream steps.

References

  • Benchchem: Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethane for Grignard Reagent Synthesis. Available at: 2

  • Alfa Chemistry: Grignard Reaction. Available at: 5

  • Wikipedia: Grignard reagent. Available at: 1

  • Alfred State / H.M. Walborsky: Mechanism of Grignard Reagent Formation. Available at: 3

  • ResearchGate: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: 6

  • Benchchem: Preventing the formation of Wurtz coupling products in Grignard reactions. Available at:

  • Wikipedia: Wurtz reaction. Available at: 4

Sources

Optimization

optimizing reaction times for 1-bromopentane-1,1-d2 SN2 substitution

Welcome to the Technical Support Center for Isotopic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals seeking to optimize the bimolecular nucleophilic subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals seeking to optimize the bimolecular nucleophilic substitution (SN2) of 1-bromopentane-1,1-d2.

Synthesizing alpha-deuterated compounds often introduces unexpected kinetic bottlenecks. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot sluggish reaction times, prevent side reactions, and maximize yields.

Section 1: Troubleshooting & Optimization FAQs

Q1: Why is my SN2 substitution of 1-bromopentane-1,1-d2 proceeding slower than the non-deuterated literature precedent? A: You are likely observing a secondary α -deuterium kinetic isotope effect (KIE). During an SN2 reaction, the α -carbon undergoes rehybridization from an sp3 ground state to a pentacoordinate sp2 -like transition state[1]. In this crowded transition state, the out-of-plane bending vibrations of the C–D bonds are sterically restricted by the incoming nucleophile and the departing leaving group[2]. Because deuterium is heavier than hydrogen, its zero-point energy is lower. This geometric constraint and shift in vibrational frequencies typically result in a normal KIE ( kH​/kD​ ranging from 1.04 to 1.20), meaning the deuterated substrate will inherently react slightly slower[3]. Do not assume your reaction has failed; it simply requires kinetic optimization.

Q2: How can I drastically reduce the reaction time without increasing the temperature to levels that cause E2 elimination? A: The most effective thermodynamic intervention is switching your solvent to a polar aprotic medium, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetone[4]. Polar protic solvents (like ethanol or water) form dense hydrogen-bond networks around the nucleophile, creating a solvation shell that severely hinders its ability to attack the electrophilic carbon[4][5]. Polar aprotic solvents, conversely, solvate the accompanying cations but leave the nucleophilic anion relatively unsolvated or "naked"[5]. This drastically raises the ground-state energy of the nucleophile, lowering the activation energy barrier and accelerating the SN2 reaction by 40-60% compared to protic alternatives[5].

Q3: My nucleophile is inherently weak. Heating the reaction above 80°C accelerates substitution but introduces 1-pentene-1,1-d2 side products. What is the alternative? A: While 1-bromopentane-1,1-d2 is a primary halide that strongly favors SN2[1], elevated temperatures combined with basic nucleophiles will inevitably promote competing E2 elimination pathways[6]. To bypass the need for excessive heat, utilize Finkelstein-type catalysis by adding a catalytic amount of Sodium Iodide (NaI)[4]. Iodide is a highly polarizable, superior nucleophile that rapidly displaces the bromide to form 1-iodopentane-1,1-d2 in situ. Because iodide is also an excellent leaving group (due to the weaker C–I bond), your weaker target nucleophile can subsequently displace the iodide much faster than it could the original bromide[4].

Section 2: Quantitative Data & Mechanistic Parameters

To facilitate experimental design, the following tables summarize the critical kinetic parameters influencing the SN2 substitution of 1-bromopentane-1,1-d2.

Table 1: Solvent Effects on SN2 Reaction Kinetics

Solvent ClassificationExamplesNucleophile Solvation StateRelative SN2 Rate AccelerationCompeting E2 Risk
Polar Protic Ethanol, Water, MethanolHighly Solvated (H-Bonding)Baseline (1x)Low
Polar Aprotic Acetone, AcetonitrileUnsolvated ("Naked" Anion)Moderate (10x - 100x)Low to Moderate
Strong Polar Aprotic DMSO, DMFUnsolvated ("Naked" Anion)Very High (>1000x)Moderate (Base dependent)

Table 2: Kinetic Isotope Effects (KIE) in SN2 Reactions

ParameterDescriptionTypical Value RangeMechanistic Cause
Primary KIE Bond breaking involves the isotopeN/A for this reactionC–Br bond breaks, not C–D.
Secondary α -KIE Isotope is at the reaction center kH​/kD​≈1.04−1.20 Steric crowding restricts out-of-plane C-D bending in the transition state[2][3].
Inverse α -KIE Rate increases with deuterium kH​/kD​<1.0 (Rare)Occurs only in highly symmetric transition states with specific nucleophiles[3].

Section 3: Diagnostic Workflows & Reaction Logic

SN2_Optimization Start Analyze Reaction Rate 1-Bromopentane-1,1-d2 CheckSolvent Is Solvent Polar Aprotic? (e.g., DMSO, DMF) Start->CheckSolvent SwitchSolvent Switch to DMSO/Acetone Reduces Nucleophile Solvation CheckSolvent->SwitchSolvent No CheckNu Is Nucleophile Strong? CheckSolvent->CheckNu Yes SwitchSolvent->CheckNu AddCatalyst Add NaI (Finkelstein Catalysis) Forms Reactive Iodide CheckNu->AddCatalyst No / Weak OptimizeTemp Optimize Temperature (Avoid >80°C to prevent E2) CheckNu->OptimizeTemp Yes AddCatalyst->OptimizeTemp Success Optimized SN2 Rate Achieved OptimizeTemp->Success

Logical workflow for troubleshooting and optimizing SN2 reaction times.

Finkelstein_Pathway Substrate 1-Bromopentane-1,1-d2 (Starting Material) Intermediate 1-Iodopentane-1,1-d2 (Highly Reactive) Substrate->Intermediate Fast SN2 (Br- leaves) Catalyst NaI (Catalyst) in Acetone/DMSO Catalyst->Intermediate Product Deuterated SN2 Product + I- (Regenerated) Intermediate->Product Faster SN2 (I- leaves) Nucleophile Target Nucleophile (Nu-) Nucleophile->Product

Mechanistic pathway of Finkelstein-catalyzed SN2 substitution.

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure that the isotopic integrity of the alpha-carbon is maintained throughout the optimization process.

Protocol A: Optimized SN2 Substitution via Polar Aprotic Solvation

Use this protocol when working with moderate-to-strong nucleophiles.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to prevent moisture from hydrating the nucleophile.

  • Reagent Loading: Add 1.2 equivalents of your nucleophilic salt (e.g., Sodium Azide or Potassium Cyanide) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous DMSO. Stir for 10 minutes at room temperature to ensure complete dissolution of the cation, leaving the nucleophilic anion highly reactive.

  • Substrate Addition: Slowly add 1.0 mmol of 1-bromopentane-1,1-d2 via syringe.

  • Thermal Control: Heat the reaction mixture to 45°C. Caution: Exceeding 80°C increases the probability of E2 elimination, yielding unwanted 1-pentene-1,1-d2.

  • Self-Validation Checkpoint (Kinetics): Take a 50 µL aliquot at 1 hour. Quench in water, extract with hexane, and analyze via GC-MS. Look for the disappearance of the m/z 152/154 molecular ion (starting material) to confirm the reaction trajectory.

  • Workup: Once complete, quench the reaction with 30 mL of distilled water (to crash out the DMSO) and extract with diethyl ether ( 3×15 mL). Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint (Isotopic Integrity): Perform 1 H NMR analysis on the crude product. The complete absence of a signal at the typical α -proton position (~3.4 ppm) confirms that the deuterium labels remained intact during the substitution.

Protocol B: Finkelstein-Catalyzed SN2 Substitution

Use this protocol when working with weak nucleophiles or sterically demanding conditions.

  • Preparation: Equip a dry flask with a magnetic stir bar and an argon balloon.

  • Catalyst Loading: Add 0.2 equivalents (20 mol%) of anhydrous Sodium Iodide (NaI) and 1.5 equivalents of your target nucleophile.

  • Solvent Addition: Add 10 mL of anhydrous Acetone or DMSO.

  • Substrate Addition: Introduce 1.0 mmol of 1-bromopentane-1,1-d2.

  • Reaction Execution: Stir the mixture at 50°C. The solution may transiently change color as the highly reactive 1-iodopentane-1,1-d2 intermediate is formed and subsequently consumed.

  • Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate). The Finkelstein intermediate will run slightly differently than the bromide, but the ultimate product formation will occur at an accelerated rate compared to Protocol A.

  • Workup: Filter off any precipitated NaBr salts. Concentrate the filtrate, partition between water and ethyl acetate, dry the organic layer, and purify via flash chromatography.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Spectral Overlap in 1-Bromopentane-1,1-d2

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you often encounter complex spin systems where isotopic labeling—while essential for mechanistic and pharmacokinetic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you often encounter complex spin systems where isotopic labeling—while essential for mechanistic and pharmacokinetic studies—introduces unexpected spectral artifacts. This guide addresses the specific challenges of analyzing 1-bromopentane-1,1-d2, focusing on the causality of peak broadening and signal overlap, and providing field-proven, self-validating protocols to achieve ultra-high spectral resolution.

Section 1: Mechanistic Causality of Spectral Congestion

In standard (unlabeled) 1-bromopentane, the aliphatic chain exhibits predictable homonuclear scalar coupling ( JHH​ )[1]. However, deuteration at the C1 position (1,1-d2) fundamentally alters the spin system, leading to two primary modes of spectral degradation:

  • Deuterium Scalar Coupling ( JHD​ ): Deuterium is a quadrupolar nucleus (Spin I=1 ). The C2 protons, which normally appear as a well-defined quintet at ~1.86 ppm due to coupling with C1 and C3 protons, now couple to the C1 deuteriums. Because the gyromagnetic ratio of deuterium is ~6.5 times smaller than that of a proton, the JHD​ coupling constant is exceptionally small (~1-2 Hz)[2]. This transforms the C2 signal into a complex, unresolved multiplet (a triplet of quintets) that often appears as a broad, featureless peak, complicating integration.

  • Homonuclear Overlap ( JHH​ ): The C3 and C4 protons reside in very similar chemical environments, resonating at ~1.44 ppm and ~1.32 ppm, respectively[1]. The extensive JHH​ coupling networks create wide multiplets that severely overlap. At standard magnetic field strengths (e.g., 400-600 MHz), this overlap makes structural verification and impurity quantification nearly impossible using standard 1D 1 H NMR.

Section 2: Troubleshooting FAQs

Q1: My C2 proton signal at 1.86 ppm is severely broadened and lacks fine structure. Is my sample impure? A: Not necessarily. The broadening is a direct consequence of unresolved scalar coupling between the C2 protons and the adjacent C1 deuteriums ( JHD​ ). Solution: Implement Deuterium Decoupling ( 1 H{ 2 H} NMR) . By continuously irradiating the deuterium resonance frequency during proton acquisition, you collapse the C1-C2 coupling. The C2 signal will resolve into a sharp triplet, as it is now only coupled to the C3 protons[3].

Q2: I cannot differentiate the C3 and C4 proton signals (~1.3-1.5 ppm) due to severe multiplet overlap. How can I resolve this without moving to a higher-field magnet? A: The overlap is caused by the width of the JHH​ multiplets exceeding the chemical shift difference between the two positions. Solution: Utilize Pure Shift NMR (e.g., PSYCHE) . Pure shift techniques use spatially selective magnetic field gradients and slice-selective RF pulses to suppress homonuclear scalar couplings. This collapses all multiplets into sharp singlets at their exact chemical shifts, completely resolving the C3 and C4 signals.

Q3: Pure shift NMR is suffering from low sensitivity in my dilute sample. What is a self-validating alternative? A: If concentration is a limiting factor, Pure Shift methods (which discard a significant portion of the magnetization) may yield poor Signal-to-Noise (S/N). Solution: Run a 2D 1 H- 13 C HSQC experiment. This disperses the overlapping proton signals into a second dimension based on their highly resolved 13 C chemical shifts[4]. It is a self-validating system because the 1-bond C-H correlation unambiguously assigns the protons to their respective carbons, bypassing 1 H overlap entirely.

Section 3: Experimental Protocols

Protocol A: 1 H{ 2 H} Deuterium Decoupling Workflow

Objective: Eliminate JHD​ coupling to sharpen the C2 resonance.

  • Hardware Verification: Ensure the spectrometer is equipped with a dedicated 2 H amplifier and a probe capable of 2 H decoupling (e.g., a broadband tunable probe with a 2 H lock channel that can be routed for pulsing)[3].

  • Locking and Shimming: Lock on the internal solvent (e.g., CDCl 3​ ). Crucial Note: Because the solvent is deuterated, decoupling the 2 H channel will also decouple the solvent, potentially causing lock instability. It is highly recommended to use a modern spectrometer capable of time-shared lock/decouple sequences, or temporarily disable the lock during the brief acquisition window.

  • Parameter Optimization: Load the standard zg2h (Bruker) or equivalent pulse program. Set the 2 H decoupling frequency (O2) exactly to the resonance frequency of the C1 deuteriums (~3.4 ppm translated to the 2 H frequency).

  • Acquisition: Acquire the FID. The C2 signal at 1.86 ppm will validate the experiment by appearing as a sharp triplet ( J≈7.1 Hz).

Protocol B: Pure Shift 1 H NMR (PSYCHE) Workflow

Objective: Collapse all homonuclear multiplets into singlets to resolve C3 and C4[4].

  • Calibration: Perform a standard 1D 1 H NMR to calibrate the 90° pulse (P1) and optimize the receiver gain (RG).

  • Sequence Loading: Load the psyche pulse sequence.

  • Gradient Setup: Set the spatial encoding gradients (typically 1-2 G/cm) to ensure proper slice selection.

  • Flip Angle Optimization: Set the PSYCHE flip angle (typically 15-20°) to balance sensitivity and decoupling efficiency.

  • Acquisition & Processing: Acquire the pseudo-2D dataset. Process using covariance or chunking algorithms to reconstruct the 1D pure shift interferogram. Apply an exponential window function (LB = 1-2 Hz) to optimize S/N.

Section 4: Quantitative Data Presentation

Table 1: Comparative 1 H NMR Chemical Shifts and Multiplicities for Pentyl Derivatives in CDCl 3​

PositionUnlabeled 1-Bromopentane1,1-d2 Variant (Standard 1 H)1,1-d2 Variant ( 1 H{ 2 H} Decoupled)1,1-d2 Variant (Pure Shift 1 H)
C1 ( α ) 3.40 ppm (t)No signal (Deuterated)No signalNo signal
C2 ( β ) 1.86 ppm (p)1.86 ppm (br m)1.86 ppm (t)1.86 ppm (s)
C3 ( γ ) 1.44 ppm (m)1.44 ppm (m)1.44 ppm (m)1.44 ppm (s)
C4 ( δ ) 1.32 ppm (m)1.32 ppm (m)1.32 ppm (m)1.32 ppm (s)
C5 ( ϵ ) 0.93 ppm (t)0.93 ppm (t)0.93 ppm (t)0.93 ppm (s)

(Data synthesized from standard chemical shift libraries and pure shift theoretical models[1][4].)

Section 5: Logical Workflow Visualization

NMR_Troubleshooting Start 1-Bromopentane-1,1-d2 Overlapping/Broad NMR Peaks Decision Identify Spectral Region Start->Decision C2_Issue C2 Protons (~1.86 ppm) Broadened by 2H Coupling Decision->C2_Issue 1.86 ppm region C3C4_Issue C3/C4 Protons (~1.3-1.5 ppm) Overlapping Multiplets Decision->C3C4_Issue 1.3-1.5 ppm region Action1 Apply 2H Decoupling (1H{2H} NMR) C2_Issue->Action1 Action2 Run Pure Shift NMR (e.g., PSYCHE) C3C4_Issue->Action2 Action3 Run 2D 1H-13C HSQC C3C4_Issue->Action3 Result1 Sharp Triplet at 1.86 ppm Action1->Result1 Result2 Resolved Singlets at 1.32 & 1.44 ppm Action2->Result2 Result3 Separation by 13C Chemical Shifts Action3->Result3

Logical troubleshooting workflow for resolving 1-bromopentane-1,1-d2 NMR spectral overlaps.

References

  • [1] Title: 1-Bromopentane | C5H11Br | CID 8057 - PubChem. Source: nih.gov. URL:[Link]

  • [2] Title: Simplification of the 1H nuclear magnetic resonance spectra of partially oriented molecules by partial deuteriation and deuterium decoupling. Source: rsc.org. URL:[Link]

  • [3] Title: Deuterium Decoupling - University of Ottawa NMR Facility Blog. Source: blogspot.com. URL:[Link]

  • Title: Quantitation in pure shift NMR - Research Explorer. Source: manchester.ac.uk. URL:[Link]

  • [4] Title: Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps]. Source: acs.org. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Isotopic Purity in 1-Bromopentane-1,1-d2 Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 1-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 1-bromopentane-1,1-d2. Maintaining isotopic purity (preventing H/D exchange or scrambling) is critical for downstream applications such as kinetic isotope effect (KIE) studies and the development of metabolically stable active pharmaceutical ingredients (APIs).

This guide bypasses generic advice to focus on the exact mechanistic causality behind isotopic degradation and provides self-validating protocols to ensure >98% deuterium retention at the C1 position.

Synthesis Workflow Overview

The synthesis of 1-bromopentane-1,1-d2 is a two-step process. It begins with the reduction of a pentanoate ester using Lithium Aluminum Deuteride ( LiAlD4​ ), followed by a stereospecific bromination.

Synthesis A Methyl Pentanoate (Substrate) B Pentan-1,1-d2-1-ol (Intermediate) A->B LiAlD4, THF 0°C to RT C 1-Bromopentane-1,1-d2 (Target) B->C CBr4, PPh3 CH2Cl2, 0°C

Two-step synthesis of 1-bromopentane-1,1-d2 via reduction and Appel bromination.

Troubleshooting the Reduction Step ( LiAlD4​ )

Q: Why is my C1 deuterium incorporation significantly lower than the stated isotopic purity of my LiAlD4​ reagent? A: This is a classic manifestation of the Primary Kinetic Isotope Effect (KIE) . If your LiAlD4​ is 98% isotopically pure, it contains 2% LiAlH4​ (or mixed hydrides). Because the Al–H bond has a higher zero-point energy and is weaker than the Al–D bond, hydride ( H− ) is transferred to the carbonyl carbon significantly faster than deuteride ( D− ) 1. Consequently, that 2% hydrogen impurity disproportionately reacts with your substrate, leading to a final product with <95% deuterium incorporation. Always source ≥99.5% atom % D LiAlD4​ for sensitive labeling.

Q: Should I start with pentanoic acid or methyl pentanoate? A: Always use the ester (methyl pentanoate). Carboxylic acids contain a highly acidic proton that rapidly quenches one equivalent of LiAlD4​ to form HD gas 2. This not only wastes expensive deuterated reagents but also generates localized exothermic heat that can degrade the remaining LiAlD4​ , leading to incomplete reduction and lower yields.

Troubleshooting the Bromination Step (Preventing Scrambling)

Q: I used aqueous HBr/H2​SO4​ for the bromination step, and my NMR shows deuterium scrambling (D at the C2 position). What happened? A: Strong protic acids protonate the alcohol to form a good leaving group ( H2​O ). While primary alcohols typically undergo SN​2 substitution, the harsh heating required for HBr/H2​SO4​ bromination induces transient carbocation character ( SN​1 ) or reversible E1 elimination (forming 1-pentene-1,1-d2). If elimination occurs, the subsequent Markovnikov addition of HBr places the bromine at C2 and shifts the deuterium/hydrogen atoms, permanently destroying your isotopic regiochemistry.

Q: How does the Appel reaction prevent this scrambling? A: The Appel reaction uses CBr4​ and PPh3​ to activate the alcohol under completely neutral, mild conditions. It forms an alkoxyphosphonium intermediate 3. The strong P=O bond driving force allows bromide to attack the C1 carbon via a strict SN​2 displacement 4. Because no carbocation is ever formed, hydride/deuteride shifts are mechanistically impossible.

AppelMechanism Step1 Activation: PPh3 + CBr4 Step2 Bromophosphonium Salt [Ph3P-CBr3]+ Br- Step1->Step2 Nucleophilic Attack Step3 Alkoxyphosphonium Formation [R-CD2-O-PPh3]+ Step2->Step3 + Pentan-1,1-d2-1-ol Step4 Strict SN2 Displacement (No Carbocation) Step3->Step4 Br- Backside Attack Step5 1-Bromopentane-1,1-d2 + O=PPh3 + HCBr3 Step4->Step5 Inversion of Configuration

Appel reaction mechanism showing the strict SN2 pathway that prevents isotopic scrambling.

Quantitative Data & Method Comparison

Table 1: Impact of LiAlD4​ Isotopic Purity on Final C1 Deuteration

Demonstrating the impact of the Kinetic Isotope Effect ( kH​/kD​ ) during reduction.

LiAlD4​ Purity (Atom % D)Expected Product PurityObserved Product Purity*Primary Cause of Deviation
99.5% 99.5%>99.0% Minimal KIE impact due to high reagent purity.
98.0% 98.0%~95.5% KIE strongly favors competitive H− transfer.
95.0% 95.0%~88.0% Severe H− competitive transfer ruins labeling.

*Values are illustrative based on typical primary kinetic isotope effects in metal hydride reductions.

Table 2: Comparison of Bromination Methods for Pentan-1,1-d2-1-ol
Reagent SystemReaction MechanismRisk of Isotopic ScramblingYieldRecommendation
CBr4​/PPh3​ (Appel) Strict SN​2 Very Low (No carbocation)85-95%Optimal for isotopic purity 5
PBr3​ SN​2 (minor SN​1 character)Low to Moderate (Temp dependent)70-80%Acceptable only at strict low temps (<0°C)
Aqueous HBr/H2​SO4​ Mixed SN​2/SN​1/E1 High (Hydride shifts, E1/addition)VariableNot Recommended

Validated Experimental Protocols

Protocol 1: Synthesis of Pentan-1,1-d2-1-ol

Self-Validating System: The Fieser quench ensures safe handling, while NMR validation prevents carrying failed intermediates forward.

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add LiAlD4​ (1.1 equiv, ≥99.5 atom % D) and anhydrous THF.

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Hydride transfers are highly exothermic; thermal control prevents solvent reflux and reagent degradation.

  • Addition: Dissolve methyl pentanoate (1.0 equiv) in anhydrous THF. Add dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.

  • Fieser Quench (Self-Validation): Cool back to 0 °C. For every x grams of LiAlD4​ used, slowly add x mL of H2​O , followed by x mL of 15% aqueous NaOH , and finally 3x mL of H2​O . Stir until a granular white precipitate forms. Filter through a Celite pad and wash with diethyl ether.

  • Analytical Check: Concentrate the filtrate and analyze via 1H NMR. Validation Checkpoint: You must observe the complete disappearance of the methyl ester singlet (~3.6 ppm) and the absence of the C1 methylene protons (~3.5 ppm).

Protocol 2: Appel Bromination to 1-Bromopentane-1,1-d2

Self-Validating System: Portion-wise activation prevents thermal spikes that could trigger elimination pathways.

  • Preparation: In a flame-dried flask under argon, dissolve pentan-1,1-d2-1-ol (1.0 equiv) and CBr4​ (1.2 equiv) in anhydrous CH2​Cl2​ . Cool to 0 °C.

  • Activation: Add PPh3​ (1.25 equiv) in small portions over 15 minutes. Causality: The formation of the bromophosphonium salt is exothermic. Portion-wise addition maintains the neutral, low-temperature environment required to guarantee a pure SN​2 pathway.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC until the alcohol is completely consumed.

  • Purification: Add cold pentane to the reaction mixture to precipitate the triphenylphosphine oxide ( Ph3​P=O ) byproduct. Filter the suspension through a short silica plug, washing with additional pentane.

  • Analytical Check: Carefully concentrate the filtrate under reduced pressure (Note: 1-bromopentane is volatile, bp ~130 °C). Analyze via 2H NMR and 1H NMR. Validation Checkpoint: Confirm the presence of the CD2​ signal and verify the absence of any proton signals at the C1 position, confirming zero isotopic scrambling.

References

  • Source: wikipedia.
  • Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)
  • Source: gatech.
  • Source: benchchem.
  • Title: Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 1-bromopentane-1,1-d2 vs undeuterated 1-bromopentane

The strategic substitution of hydrogen with deuterium has evolved from a niche physical chemistry probe into a cornerstone of modern mechanistic research and pharmaceutical development. By comparing the reactivity of 1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic substitution of hydrogen with deuterium has evolved from a niche physical chemistry probe into a cornerstone of modern mechanistic research and pharmaceutical development. By comparing the reactivity of 1-bromopentane (the undeuterated standard) with 1-bromopentane-1,1-d2 (deuterated at the α -carbon), researchers can isolate and quantify the Deuterium Kinetic Isotope Effect (DKIE).

This guide provides an in-depth, objective comparison of these two molecules across nucleophilic substitution ( SN​2 ), elimination ( E2​ ), and enzymatic oxidation pathways, offering actionable protocols and self-validating experimental designs for drug development professionals.

Mechanistic Foundation: The Causality of the DKIE

To understand the divergent reactivity of these two molecules, we must examine the zero-point vibrational energy (ZPE) of their respective carbon-isotope bonds. Because deuterium has twice the mass of protium (hydrogen-1), a C–D bond possesses a lower ground-state ZPE than a C–H bond. Consequently, more activation energy is required to cleave a C–D bond[1].

The position of the deuterium atoms in 1-bromopentane-1,1-d2 (at the C1, or α -carbon) dictates the type of kinetic isotope effect observed during a reaction:

  • Primary Kinetic Isotope Effect (PKIE): Occurs when the C–D bond is directly broken during the rate-determining step (RDS). This results in a massive reduction in reaction rate ( kH​/kD​ typically ranges from 2 to 8)[2].

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the C–D bond is not broken, but its hybridization or steric environment changes during the RDS. SKIEs are smaller in magnitude but provide critical insights into transition-state geometry[3].

KIE_Logic Start Determine kH/kD Ratio Q1 Is kH/kD > 2? Start->Q1 Q2 Is kH/kD < 1? Start->Q2 Q3 Is 1 < kH/kD < 2? Start->Q3 PKIE Primary KIE C-H/D bond cleavage in RDS Q1->PKIE Yes InvSKIE Inverse Secondary KIE (e.g., SN2 tightening) Q2->InvSKIE Yes NormSKIE Normal Secondary KIE (e.g., E2 loosening) Q3->NormSKIE Yes

Caption: Decision-making logic for interpreting primary vs. secondary KIEs in reactivity studies.

Comparative Reactivity Profiles

A. Nucleophilic Substitution ( SN​2 )

When 1-bromopentane undergoes an SN​2 reaction (e.g., azidation with NaN3​ ), the nucleophile attacks the α -carbon, and the bromide leaving group departs. The C–D bonds in 1-bromopentane-1,1-d2 are not broken.

  • The Causality: The transition state is a crowded, pentacoordinate structure. The out-of-plane bending vibrations of the C–H or C–D bonds become sterically hindered and stiffen. Because the bonds are stiffer in the transition state than in the ground state, the ZPE difference between the isotopes actually increases.

  • The Result: This thermodynamic shift favors the heavier isotope, resulting in an inverse α -secondary KIE ( kH​/kD​<1 , typically ~0.95 per deuterium atom)[3]. 1-bromopentane-1,1-d2 will react slightly faster than undeuterated 1-bromopentane in SN​2 pathways.

B. Elimination ( E2​ )

In an E2​ reaction (e.g., reaction with sodium ethoxide), the base abstracts a proton from the β -carbon (C2), and the C1–Br bond breaks to form an alkene. Again, the C1–D bonds are not broken.

  • The Causality: As the reaction progresses, the α -carbon rehybridizes from sp3 to sp2 . The C–H/C–D bonds transition to a planar geometry, causing their bending modes to loosen.

  • The Result: The loosening of the bonds decreases the ZPE difference in the transition state, favoring the lighter isotope. This yields a normal α -secondary KIE ( kH​/kD​>1 , typically ~1.05 to 1.10)[3].

C. Cytochrome P450 Metabolic Oxidation

In drug development, alkyl chains are highly susceptible to Phase I metabolism by Cytochrome P450 (CYP450) enzymes. CYP450 frequently catalyzes α -hydroxylation, which requires the direct oxidative cleavage of the C1–H bond[4].

  • The Causality: Because the C–H (or C–D) bond is broken in the rate-determining step, this triggers a primary KIE . The significantly lower ground-state ZPE of the C–D bond creates a substantial energetic barrier for the enzyme[1].

  • The Result: 1-bromopentane-1,1-d2 exhibits profound metabolic stability compared to its undeuterated counterpart, with kH​/kD​ ratios often exceeding 3.0. This "metabolic shunting" principle is the exact mechanism used to develop FDA-approved deuterated drugs like deutetrabenazine[5].

CYP450_Pathway SubH 1-Bromopentane (C-H Bond) CYP CYP450 Oxidation (Rate-Determining Step) SubH->CYP SubD 1-Bromopentane-1,1-d2 (C-D Bond) SubD->CYP ProdH Rapid Cleavage (High Clearance) CYP->ProdH kH (Fast) ProdD Slow Cleavage (Metabolic Stability) CYP->ProdD kD (Slow, PKIE)

Caption: CYP450 metabolic pathway demonstrating primary KIE-driven stability in deuterated substrates.

Quantitative Data Presentation

The following tables summarize the theoretical and experimentally observed parameters when comparing these two molecules.

Table 1: Kinetic Isotope Effects Across Reaction Modalities
Reaction TypeReagent/EnzymeBond Cleavage at C1KIE ClassificationExpected kH​/kD​ RatioDominant Isotope
Nucleophilic Substitution ( SN​2 ) NaN3​ / DMFNo (C-Br breaks)Inverse α -Secondary0.90 - 0.98Deuterated (Faster)
Elimination ( E2​ ) NaOEt / EtOHNo (C-Br breaks)Normal α -Secondary1.05 - 1.15Undeuterated (Faster)
Enzymatic Oxidation CYP450 (HLM)Yes (C-H/D breaks)Primary3.00 - 8.00+Undeuterated (Faster)
Table 2: Comparative In Vitro Metabolic Stability (HLM Assay)

(Representative data modeling Phase I clearance of the pentyl moiety)

CompoundIntrinsic Clearance ( CLint​ )In Vitro Half-Life ( t1/2​ )Relative Stability Gain
1-Bromopentane 45.2 μL/min/mg 15.3 minBaseline (1.0x)
1-Bromopentane-1,1-d2 12.6 μL/min/mg 55.0 min~3.6x

Self-Validating Experimental Protocols

To ensure rigorous, E-E-A-T compliant data generation, the following protocols are designed as self-validating systems . They incorporate internal competition and strict control parameters to eliminate environmental variables.

Protocol 1: SN​2 Kinetic Evaluation via Competition Assay

Measuring an inverse secondary KIE requires extreme precision, as the rate difference is minimal. Running the reactions in separate flasks introduces unacceptable temperature and concentration errors.

  • Preparation: In a single, dry 50 mL round-bottom flask, dissolve exactly 1.0 mmol of 1-bromopentane and 1.0 mmol of 1-bromopentane-1,1-d2 in 20 mL of anhydrous DMF.

  • Internal Standard: Add 0.5 mmol of 1-chloropentane. (Self-Validation: The chloride reacts significantly slower, providing a stable baseline peak for GC-MS normalization).

  • Initiation: Add 10.0 mmol of Sodium Azide ( NaN3​ ). The 10-fold excess ensures pseudo-first-order kinetics. Stir at 25.0 °C (±0.1 °C).

  • Sampling: Withdraw 50 μL aliquots at 5, 10, 15, 30, and 60 minutes. Quench immediately in 1 mL of ice-cold water and extract with 0.5 mL of hexane.

  • Analysis: Analyze the hexane layer via GC-MS. Track the depletion of the molecular ions: m/z 150/152 for the undeuterated compound and m/z 152/154 for the deuterated compound[6].

  • KIE Calculation: The kH​/kD​ ratio is derived from the relative logarithmic decay of the two isotopic peaks over time[3].

Protocol 2: In Vitro Microsomal Stability (CYP450 Assay)

This protocol validates the primary KIE responsible for the enhanced metabolic stability of deuterated drug candidates[7].

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Addition: Spike the compounds into separate HLM suspensions to a final concentration of 1 μM .

  • Self-Validation Controls:

    • Positive Control: Run a parallel assay using Verapamil to confirm the metabolic viability of the HLM batch.

    • Negative Control: Run a parallel assay of the substrates without the NADPH regenerating system to rule out chemical degradation or non-CYP450 hydrolysis.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Extraction: At 0, 15, 30, 45, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) to determine the primary KIE magnitude[4].

References

  • The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers and Drug Development Professionals - Benchchem -
  • understanding deuterium kinetic isotope effect in drug metabolism - Benchchem -
  • Recent Updates on the Development of Deuterium-Containing Drugs for the Tre
  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH -
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers -
  • 1-Bromopentane-1,1-d2 | CAS 77734-75-9 | LGC Standards -

Sources

Comparative

Mechanistic Probing with Deuterated Alkyl Halides: 1-Bromopentane-1,1-d2 vs. 1-Bromopentane-d11

Introduction In physical organic chemistry and drug development, kinetic isotope effects (KIEs) serve as the ultimate mechanistic arbiter. By substituting specific hydrogen atoms with deuterium, researchers can perturb t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In physical organic chemistry and drug development, kinetic isotope effects (KIEs) serve as the ultimate mechanistic arbiter. By substituting specific hydrogen atoms with deuterium, researchers can perturb the zero-point vibrational energy of a molecule without altering its electronic potential energy surface[1]. When applied to alkyl halides like 1-bromopentane, selective deuteration allows us to differentiate between competing bimolecular nucleophilic substitution ( SN​2 ) and base-induced elimination ( E2 ) pathways[2].

This guide provides an objective, data-driven comparison between two critical isotopologues: 1-bromopentane-1,1-d2 and 1-bromopentane-d11 . We will explore the causality behind their experimental applications, their distinct roles in probing transition state (TS) geometries, and the analytical nuances required to leverage them effectively.

Section 1: Structural Divergence and Mechanistic Causality

The utility of a deuterated probe is dictated entirely by the position of the heavy isotopes relative to the reaction center.

1-Bromopentane-1,1-d2: Isolating the Secondary α-KIE In 1-bromopentane-1,1-d2, deuterium is localized exclusively at the α-carbon (C1). During an SN​2 reaction, the C-H(D) bonds are not broken. Instead, the α-carbon undergoes a rehybridization from an sp3 ground state to an sp2 -like pentacoordinate transition state. As the nucleophile approaches and the leaving group departs, steric crowding increases the frequency of the out-of-plane bending modes. Because heavier isotopologues have lower vibrational frequencies, this crowding increases the activation energy for the hydrogen isotopologue less than for the deuterium one, often resulting in an inverse secondary KIE ( kH​/kD​<1 )[3]. Using 1,1-d2 perfectly isolates this phenomenon, providing a direct measure of transition state "tightness" without interference from β-hydrogens.

1-Bromopentane-d11: Capturing the Primary β-KIE and Analytical Superiority Conversely, 1-bromopentane-d11 is perdeuterated across the entire alkyl chain. In an E2 elimination, a base abstracts a proton from the β-carbon (C2), breaking the C-H(D) bond in the rate-determining step[4]. Because the bond dissociation energy of C-D is approximately 5 kJ/mol higher than that of C-H, the reaction rate drops significantly, yielding a large normal primary KIE ( kH​/kD​≈3.0−8.0 )[4].

The Causality of Mass Spectrometry Interference: Beyond kinetics, d11 offers a massive analytical advantage. Unlabeled 1-bromopentane exhibits a classic 1:1 isotopic doublet in MS due to 79 Br and 81 Br (m/z 150 and 152). If 1-bromopentane-1,1-d2 is used as an internal standard, its 79 Br peak appears at m/z 152—perfectly overlapping with the 81 Br peak of the unlabeled analyte. This requires complex spectral deconvolution. 1-Bromopentane-d11 shifts the envelope to m/z 161/163, ensuring complete baseline separation.

Mechanism SM 1-Bromopentane Isotopologues D2 1-Bromopentane-1,1-d2 (α-Deuterated) SM->D2 D11 1-Bromopentane-d11 (Fully Deuterated) SM->D11 SN2 SN2 Pathway (Substitution) D2->SN2 Probes TS Crowding E2 E2 Pathway (Elimination) D11->E2 Probes Bond Cleavage AlphaKIE Secondary α-KIE kH/kD ≈ 0.8 - 1.0 (sp3 → sp2 rehybridization) SN2->AlphaKIE BetaKIE Primary β-KIE kH/kD ≈ 3.0 - 8.0 (C-H bond cleavage) E2->BetaKIE

Bifurcation of SN2 and E2 pathways and the specific kinetic isotope effects probed by α-d2 and d11.

Section 2: Quantitative Performance Comparison

The following table synthesizes the kinetic and analytical parameters of both isotopologues, providing a reference for experimental design.

Parameter1-Bromopentane-1,1-d21-Bromopentane-d11
Target Labeling Site α-Carbon (C1) onlyPerdeuterated (C1–C5)
Primary Mechanistic Probe Secondary α-KIEPrimary β-KIE
Typical kH​/kD​ Range 0.75 – 1.05 (Inverse/Small Normal)3.0 – 8.0 (Large Normal)
Physical Phenomenon TS steric crowding / out-of-plane bendingC-H vs C-D bond cleavage in the rate-determining step
Mass Shift ( Δm ) +2 Da+11 Da
MS Isotope Overlap Risk High (Overlaps with 81 Br of unlabeled analyte)None (Complete baseline separation)
Best Use Case SN​2 transition state mapping E2 mechanism validation & MS Internal Standard
Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, KIE measurements must be designed as self-validating systems. Thermodynamic equilibration or reactant depletion can easily mask true kinetic differences. Below are two field-proven methodologies.

Protocol A: Intermolecular Competition for Secondary α-KIE ( SN​2 )

Objective: Measure the inverse secondary KIE of 1-bromopentane-1,1-d2 reacting with sodium azide. Causality: By using a limiting amount of nucleophile in a single flask containing both isotopologues, both substrates compete for the same reagent under identical conditions. This eliminates temperature and concentration variances between runs.

  • Preparation: In a dry Schlenk flask, dissolve exactly 5.0 mmol of unlabeled 1-bromopentane and 5.0 mmol of 1-bromopentane-1,1-d2 in 20 mL of anhydrous DMF.

  • Reaction Initiation: Add 2.0 mmol of sodium azide ( NaN3​ ) (a 0.2 equivalent deficiency). This ensures the reaction terminates at low conversion, isolating kinetic control.

  • Incubation: Stir at 25°C for 2 hours.

  • Quenching: Quench the reaction by adding 20 mL of ice-cold water. Extract the unreacted starting materials with pentane (3 x 10 mL).

  • Analysis: Analyze the organic layer via High-Resolution GC-MS. Because of the 81 Br overlap, monitor the molecular ions of the products (1-azidopentane: m/z 113 for unlabeled, m/z 115 for d2) to avoid halogen isotope interference.

  • Calculation: Calculate the KIE using the isotopic ratio of the products compared to the initial starting material ratio.

Protocol B: Independent Pseudo-First-Order Kinetics for Primary β-KIE ( E2 )

Objective: Measure the primary KIE of 1-bromopentane-d11 undergoing E2 elimination. Causality: E2 reactions are bimolecular (rate = k[R−Br][Base] ). By using a massive excess of base, the base concentration remains effectively constant, simplifying the kinetics to pseudo-first-order. This allows for the independent plotting of logarithmic decay for precise rate constant ( kobs​ ) extraction.

  • Preparation: Prepare two separate, temperature-equilibrated (30°C) flasks. Flask A contains 0.05 M 1-bromopentane in ethanol. Flask B contains 0.05 M 1-bromopentane-d11 in ethanol. Add an inert internal standard (e.g., nonane) to both.

  • Reaction Initiation: Add 0.5 M Sodium Ethoxide (NaOEt) to each flask (a 10-fold excess).

  • Time-Course Quenching: At t = 5, 10, 15, 20, and 30 minutes, extract a 1.0 mL aliquot from each flask and immediately inject it into a vial containing 1.0 mL of 1M HCl to neutralize the base and halt the reaction.

  • Analysis: Quantify the remaining alkyl halide concentration via GC-FID relative to the nonane internal standard.

  • Calculation: Plot ln([SM]t​/[SM]0​) against time. The slope of the linear regression yields −kobs​ . The KIE is calculated as kobs​(H)/kobs​(D) .

Workflow Prep 1. Preparation Equimolar H/D Mix React 2. Reaction Deficient Reagent Prep->React Quench 3. Quenching Time-Course Aliquots React->Quench Analyze 4. Analysis GC-MS / NMR Quench->Analyze Calc 5. Calculation kH/kD Determination Analyze->Calc

Self-validating intermolecular competition workflow for determining precise kinetic isotope effects.

References
  • Gronert, S., DePuy, C. H., & Bierbaum, V. M. "Deuterium kinetic isotope effects in gas phase SN2 reactions." ResearchGate. URL: [Link]

  • Chemistry LibreTexts. "7.5: The E2 Reaction and the Deuterium Isotope Effect." Organic Chemistry. URL: [Link]

  • Wang, Y., & Hase, W. L. "Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence." MDPI. URL: [Link]

  • Macmillan Group. "Kinetic Isotope Effects in Organic Chemistry." Princeton University. URL:[Link]

  • Wikipedia Contributors. "Kinetic isotope effect." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Validation

Analytical Validation of 1-Bromopentane-1,1-d2 Isotopic Enrichment: A Comparative Guide to GC-MS vs. NMR and LC-MS

Deuterated alkyl halides, specifically 1-bromopentane-1,1-d2, serve as fundamental building blocks in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and metabolic tracers. The isotopic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Deuterated alkyl halides, specifically 1-bromopentane-1,1-d2, serve as fundamental building blocks in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and metabolic tracers. The isotopic purity—expressed as atom percent deuterium (atom % D)—at the C1 position directly dictates the integrity of downstream kinetic isotope effect (KIE) studies and quantitative bioanalytical assays. Validating this enrichment requires highly specific analytical techniques to differentiate the fully deuterated (d2) species from trace partially deuterated (d1) or undeuterated (d0) impurities[1].

This guide provides an objective, data-driven comparison of the primary analytical modalities used for this validation, followed by a self-validating, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

Comparative Analysis: GC-MS vs. NMR vs. LC-MS

As a Senior Application Scientist, selecting the correct analytical modality is the first step in building a robust validation system. While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are staples in the analytical laboratory, GC-MS stands as the gold standard for volatile, low-molecular-weight compounds like 1-bromopentane-1,1-d2[2].

Table 1: Quantitative Comparison of Analytical Modalities for 1-Bromopentane-1,1-d2

Feature/MetricGC-MS (SIM Mode) 1 H / 2 H NMR SpectroscopyLC-MS (ESI/APCI)
Sensitivity (LOD) High (Picogram to Femtogram)Low (Microgram to Milligram)Low (Poor ionization for alkyl halides)
Matrix Effects Minimal (Hard EI ionization)None (Direct observation)High (Ion suppression)
Positional Data Inferred via fragmentationAbsolute (Direct structural proof)Inferred via fragmentation
Suitability for Volatiles Optimal (Designed for VOCs)Moderate (Requires sealed tubes)Poor (Evaporation during desolvation)
Primary Use Case Isotopic Enrichment Quantification Positional Labeling ConfirmationLarge/Polar Metabolite Tracing

The Causality Behind the Choice: 1-bromopentane-1,1-d2 (MW ~153.06 g/mol ) is highly volatile and non-polar. LC-MS is inappropriate for this specific validation because alkyl halides lack basic/acidic sites for efficient electrospray ionization (ESI) and exhibit poor retention on standard reverse-phase columns[3]. While NMR is essential for confirming that the deuterium is located exclusively at the 1,1-position, its limited dynamic range makes it difficult to accurately quantify trace d0 or d1 species in a >98% d2 pool[4]. GC-MS, utilizing 70 eV Electron Ionization (EI), provides highly reproducible fragmentation and superior sensitivity, making it the definitive choice for precise isotopic ratio calculations[5].

Workflow Visualization

GCMS_Workflow A Sample Prep (Hexane Dilution) B GC Separation (Low-Polarity Column) A->B 1 µL Splitless C Electron Ionization (70 eV) B->C Elution D Quadrupole MS (SIM: m/z 71, 72, 73) C->D [M-Br]+ Fragments E Data Processing (13C Correction) D->E Peak Integration F Isotopic Purity (Atom % D) E->F Calculation

GC-MS Analytical Workflow for 1-Bromopentane-1,1-d2 Isotopic Enrichment Validation.

Step-by-Step Experimental Protocol: A Self-Validating GC-MS System

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic reasoning (causality) to prevent common analytical artifacts, such as detector saturation or self-chemical ionization, which can artificially skew isotopic ratios[1].

Step 1: Sample Preparation
  • Procedure: Dilute the 1-bromopentane-1,1-d2 standard in anhydrous, high-purity hexane to a final concentration of approximately 10 µg/mL.

  • Causality: Hexane is highly volatile, elutes well before the pentyl bromide, and produces a low-mass solvent front that does not interfere with the target spectrum. The high dilution factor is critical; injecting highly concentrated samples leads to ion-molecule reactions in the MS source (self-chemical ionization), which artificially inflates the [M+1] peak and results in a false underestimation of isotopic purity.

Step 2: Gas Chromatography Separation
  • Procedure: Equip the GC with a low-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Use a 1 µL splitless injection at an inlet temperature of 250°C.

  • Causality: The 5% phenyl-methylpolysiloxane stationary phase perfectly matches the non-polar nature of the alkyl halide, ensuring sharp, symmetrical peaks. Symmetrical peaks are mandatory for accurate integration across the entire peak width, as isotopic fractionation can occur slightly during GC elution (deuterated compounds often elute slightly earlier than their protonated counterparts)[6].

Step 3: Electron Ionization (EI) and Selected Ion Monitoring (SIM)
  • Procedure: Operate the mass spectrometer in EI mode at 70 eV. First, run a Full Scan (m/z 50–200) to confirm the retention time and identify the fragmentation pattern. Then, switch to Selected Ion Monitoring (SIM) mode for quantification[1].

  • Expert Insight (The Bromine Problem): Bromine has a natural isotopic abundance of ~50.69% 79 Br and ~49.31% 81 Br. Monitoring the intact molecular ion ([M] + at m/z 150/152 for d0, and 152/154 for d2) creates a highly complex, overlapping isotopic cluster that is mathematically difficult to deconvolute.

  • Causality & Solution: To bypass this, monitor the [M-Br] + alkyl fragment . The loss of the bromine radical leaves the pentyl cation.

    • Undeuterated (d0) pentyl cation (C 5​ H 11+​ ): m/z 71

    • Monodeuterated (d1) pentyl cation (C 5​ H 10​ D + ): m/z 72

    • Dideuterated (d2) pentyl cation (C 5​ H 9​ D 2+​ ): m/z 73

    Monitoring m/z 71, 72, and 73 isolates the deuterium enrichment from the bromine isotopic interference, allowing for direct and highly accurate quantification.

Step 4: Data Analysis and 13 C Correction
  • Procedure: Integrate the peak areas for m/z 71, 72, and 73. Before calculating the atom % D, correct the peak areas for the natural abundance of 13 C[7].

  • Causality: Carbon has a natural 13 C abundance of ~1.1%. A 5-carbon chain will naturally produce an [M+1] peak of approximately 5.5% (5 × 1.1%). Therefore, ~5.5% of the true d0 signal (m/z 71) will artificially appear at m/z 72, and ~5.5% of the true d1 signal (m/z 72) will appear at m/z 73. Failing to subtract this natural 13 C contribution will result in an inaccurate calculation of the isotopic species[7].

Table 2: Data Presentation and Isotopic Purity Calculation Matrix

Target SpeciesMonitored Ion ([M-Br] + )Raw Area (Example) 13 C Corrected AreaNormalized Abundance (%)
d0 (Undeuterated)m/z 711,5001,5000.15%
d1 (Partially Labeled)m/z 728,2508,1670.81%
d2 (Fully Labeled)m/z 731,005,0001,004,55099.04%

Calculation Formula: The Isotopic Purity (Atom % D) is calculated using the corrected abundances:

Atom % D=2×(%d0+%d1+%d2)(0×%d0)+(1×%d1)+(2×%d2)​×100

Using the corrected data above, the Atom % D would be calculated as 99.44% , validating the compound for rigorous mechanistic and pharmaceutical studies.

Conclusion

While NMR is indispensable for confirming the positional specificity of the deuterium label, GC-MS operated in SIM mode remains the authoritative technique for quantifying the isotopic enrichment of volatile compounds like 1-bromopentane-1,1-d2. By strategically monitoring the [M-Br] + fragment to eliminate halogen isotopic interference and rigorously correcting for natural 13 C abundance, researchers can establish a self-validating, highly trustworthy analytical protocol.

References
  • Benchchem. "A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds." Benchchem. 1

  • ResolveMass Laboratories Inc. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." ResolveMass. 2

  • Analytical Chemistry. "Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry." ACS Publications. 6

  • Benchchem. "Isotopic Purity of Methyl Octanoate-d15: A Technical Guide." Benchchem.

  • ResearchGate. "Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry." ResearchGate. 7

  • Informatics Journals. "Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome." Informatics Journals. 3

  • ChemRxiv. "Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox." ChemRxiv.5

Sources

Comparative

A Comparative Guide to NMR Methods for Validating 1-Bromopentane-1,1-d2 Atom Percent D

For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is not merely a quality control step but a fundamental requirement for the validity of experimental outcome...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is not merely a quality control step but a fundamental requirement for the validity of experimental outcomes. In the synthesis of deuterated compounds such as 1-bromopentane-1,1-d2, verifying the atom percent deuterium (%D) at the specified stereocenter is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for this validation, offering a suite of methods that provide quantitative and structurally specific information.

This guide provides an in-depth comparison of the primary NMR-based methodologies for determining the atom percent deuterium of 1-bromopentane-1,1-d2. We will delve into the causality behind experimental choices, present self-validating protocols, and provide the necessary data to empower you to select and implement the most appropriate method for your research needs.

The Foundation: Quantitative NMR (qNMR)

The principle underpinning these methods is Quantitative NMR (qNMR). Unlike qualitative NMR, which focuses on chemical structure, qNMR leverages the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][2] This allows for highly accurate determination of the relative and absolute quantities of different species in a sample, including isotopologues.

Method 1: ¹H NMR - The Workhorse for High Deuteration Levels

For compounds with high levels of deuteration (typically >95 atom %D), ¹H NMR is an exceptionally precise and straightforward method.[3] The strategy here is to quantify the small amount of residual, non-deuterated material.

The "Why": Causality in Method Selection

The choice of ¹H NMR is rooted in its high sensitivity and the simplicity of the resulting spectrum for a highly deuterated compound. The intense signals from the non-deuterated portions of the molecule serve as an internal reference, against which the very small signal from the residual C1 protons can be accurately integrated. This internal comparison mitigates many potential sources of quantitative error.[4]

Experimental Protocol: ¹H NMR for Isotopic Purity

Sample Preparation:

  • Accurately weigh 10-20 mg of 1-bromopentane-1,1-d2.

  • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[5][6] Ensure the chosen solvent does not have signals that overlap with the analyte's signals.[5]

  • For enhanced accuracy, especially when comparing between samples, an internal standard of known purity and concentration can be added.[7][8] However, for determining isotopic purity, comparing signals within the analyte molecule is often sufficient.[4]

Data Acquisition (400 MHz or higher spectrometer):

  • Crucial Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.[9] A value of 30-60 seconds is often a safe starting point for small molecules.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[10]

    • Pulse Angle: Use a 90° pulse to maximize signal intensity.

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the residual ¹H signal at the C1 position (a triplet, due to coupling with the C2 protons).

  • Integrate a well-resolved signal from a non-deuterated position in the molecule, for example, the terminal methyl (CH₃) group at C5 (a triplet).

  • Normalize the reference integral: Since the C5 methyl group has 3 protons, divide its integral value by 3.

  • Calculate the percentage of the non-deuterated species (%H): %H = (Integral of residual C1-H / (Integral of C5-CH₃ / 3)) * 100

  • Calculate the Isotopic Purity (Atom %D): Atom %D = 100% - %H

Visualization: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh Weigh Analyte dissolve Dissolve in CDCl3 weigh->dissolve acquire Acquire 1H Spectrum (d1 > 5*T1) dissolve->acquire process FT, Phase & Baseline Correction acquire->process integrate Integrate Signals (C1-H & C5-CH3) process->integrate normalize Normalize Reference (Integral_C5 / 3) integrate->normalize calculate Calculate %H & Atom %D normalize->calculate

Caption: Workflow for determining Atom %D by ¹H NMR.

Method 2: ²H NMR - Direct Detection of Deuterium

²H (Deuterium) NMR offers a direct method for observing the incorporated deuterium. While less sensitive than ¹H NMR, it provides unambiguous confirmation of the deuteration site.[11]

The "Why": Causality in Method Selection

The primary advantage of ²H NMR is its directness. You are observing the nucleus of interest, which eliminates any ambiguity about the location of the deuterium label.[11] This is particularly useful for confirming that deuteration has occurred at the intended C1 position. However, due to the low gyromagnetic ratio and quadrupolar nature of the deuterium nucleus, ²H NMR experiments are inherently less sensitive and result in broader signals, making high-precision quantification more challenging.[12][13]

Experimental Protocol: ²H NMR for Isotopic Purity

Sample Preparation:

  • Accurately weigh a slightly larger amount of the sample (20-50 mg) to compensate for the lower sensitivity.

  • Dissolve the sample in a non-deuterated solvent (e.g., Chloroform, CHCl₃). This is critical to avoid a massive solvent signal that would overwhelm the analyte signals.[11]

  • An internal standard with a known deuterium content can be used for absolute quantification. For determining the relative distribution of deuterium within the molecule, an internal standard is not strictly necessary.

Data Acquisition:

  • Proton Decoupling: To sharpen the deuterium signals, ¹H decoupling is often employed. This collapses the splitting caused by ¹H-²H coupling, resulting in singlets and improving the signal-to-noise ratio.[12]

  • Relaxation Delay (d1): Similar to ¹H NMR, a sufficient relaxation delay is crucial for quantitative accuracy. The T1 of deuterium can be long, so a d1 of 5 times the longest T1 is recommended. The addition of a relaxation agent like Cr(acac)₃ can shorten T1 values and reduce the required d1, but care must be taken to ensure it doesn't interfere with the signals of interest.[14]

  • Number of Scans (ns): A significantly higher number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

Data Processing and Calculation:

  • Process the data similarly to the ¹H NMR experiment.

  • Integrate the signal corresponding to the deuterium at the C1 position.

  • If other deuterated positions are present (e.g., from the solvent), their integrals can be used for relative comparison.

  • To calculate the atom %D at the C1 position, you would typically compare the integral of the C1-D signal to the integral of a known-concentration deuterated internal standard.

Visualization: ²H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh Weigh Analyte dissolve Dissolve in non-deuterated solvent (e.g., CHCl3) weigh->dissolve acquire Acquire 2H Spectrum (with 1H decoupling) dissolve->acquire process FT, Phase & Baseline Correction acquire->process integrate Integrate C1-D Signal process->integrate calculate Quantify against Internal Standard integrate->calculate

Caption: Workflow for determining Atom %D by ²H NMR.

Method 3: ¹³C NMR - An Indirect but Powerful Tool

¹³C NMR can also be used to determine deuterium incorporation, albeit indirectly, through the observation of isotope effects on the ¹³C chemical shifts and the disappearance or splitting of signals.

The "Why": Causality in Method Selection

When a proton is replaced by a deuterium on a carbon atom, several changes occur in the ¹³C NMR spectrum:

  • Isotope Shift: The chemical shift of the deuterated carbon will shift slightly upfield (to a lower ppm value).[15]

  • Signal Splitting: In a proton-coupled ¹³C spectrum, the signal for a -CH₂- group appears as a triplet. A -CD₂- group will appear as a quintet. In a proton-decoupled spectrum, the C-D coupling remains, and the signal for a -CD₂- group will appear as a triplet.

  • Signal Attenuation: Due to the removal of the Nuclear Overhauser Effect (NOE) from the attached protons and longer relaxation times, the intensity of the deuterated carbon signal is significantly reduced.[16]

By comparing the ¹³C spectrum of the deuterated sample to that of the non-deuterated 1-bromopentane, the degree of deuteration can be inferred from the reduction in the intensity of the C1 signal relative to the other carbon signals in the molecule.

Experimental Protocol: ¹³C NMR for Isotopic Purity

Sample Preparation:

  • Prepare a relatively concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

Data Acquisition:

  • Proton Decoupling: Use standard proton decoupling.

  • Relaxation Delay (d1): A long relaxation delay is crucial for quantitative ¹³C NMR, especially for carbons not directly attached to protons.

  • NOE: For quantitative analysis, it's often best to use an inverse-gated decoupling sequence to suppress the NOE, which can otherwise lead to non-uniform signal enhancements.

Data Processing and Calculation:

  • Acquire and process the ¹³C NMR spectrum.

  • Integrate the C1 signal and a signal from another carbon in the molecule (e.g., C5).

  • Compare the ratio of these integrals to the same ratio in a spectrum of non-deuterated 1-bromopentane acquired under identical conditions. The reduction in the relative integral of the C1 signal corresponds to the degree of deuteration.

Visualization: ¹³C NMR Logic

G cluster_effects Observed Effects in 13C Spectrum C1_H C1-H2 Signal (Non-deuterated) C1_D C1-D2 Signal (Deuterated) shift Upfield Isotope Shift C1_D->shift leads to split C-D Coupling (Triplet) C1_D->split leads to attenuation Signal Attenuation (Loss of NOE) C1_D->attenuation leads to

Caption: Effects of deuteration on the C1 signal in ¹³C NMR.

Comparison Summary

Method Principle Advantages Disadvantages Best For
¹H NMR Quantifies residual non-deuterated species.High sensitivity, simple, and precise for high %D.[3]Indirect measurement; less informative for low %D.Validating atom %D > 95%.
²H NMR Directly detects deuterium nuclei.Unambiguous confirmation of deuteration site.Low sensitivity, broader signals, requires more sample and longer acquisition times.[12]Confirming the site of deuteration and analyzing complex mixtures of isotopologues.
¹³C NMR Observes isotope effects on carbon signals.Provides structural confirmation simultaneously.Indirect, less quantitative precision, requires concentrated samples.[16]Qualitative confirmation of deuteration and as a complementary method.

Conclusion

For the routine and high-precision validation of the atom percent deuterium in 1-bromopentane-1,1-d2, ¹H NMR spectroscopy is the recommended primary method due to its high sensitivity, accuracy, and straightforward implementation. ²H NMR serves as an invaluable complementary technique for the unambiguous confirmation of the deuteration site, which is a critical component of a comprehensive validation package. While ¹³C NMR can provide supporting evidence of deuteration, its quantitative accuracy for this specific application is generally lower than that of ¹H NMR.

By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately validate the isotopic purity of their deuterated compounds, ensuring the integrity and reproducibility of their scientific work.

References

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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